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  • Product: N-(1-Oxododecyl)-L-phenylalanine
  • CAS: 14379-64-7

Core Science & Biosynthesis

Foundational

Molecular self-assembly mechanism of N-(1-Oxododecyl)-L-phenylalanine

A Technical Analysis of Metastable Hydrogelation Executive Summary N-(1-Oxododecyl)-L-phenylalanine (also known as N-Lauroyl-L-phenylalanine or Lau-Phe) represents a critical class of Low Molecular Weight Gelators (LMWGs...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Analysis of Metastable Hydrogelation

Executive Summary

N-(1-Oxododecyl)-L-phenylalanine (also known as N-Lauroyl-L-phenylalanine or Lau-Phe) represents a critical class of Low Molecular Weight Gelators (LMWGs). Unlike polymeric hydrogels that rely on covalent cross-linking, Lau-Phe forms supramolecular hydrogels through non-covalent interactions.

This guide focuses on the metastable nature of Lau-Phe assemblies. While longer alkyl-chain derivatives (e.g., Palmitoyl-Phe) form thermodynamically stable gels, Lau-Phe exists at the threshold of solubility and crystallization. This unique property creates a "kinetic trap" where the molecule forms a hydrogel that slowly transitions into a crystalline state—a mechanism that offers tunable release profiles for drug delivery applications but requires precise control during formulation.

Molecular Architecture & Driving Forces

The self-assembly of Lau-Phe is dictated by its amphiphilic structure, acting as a surfactant-like monomer that stacks into hierarchical structures.

Structural Components
ComponentChemical MotifFunction in Assembly
Hydrophobic Tail Dodecyl (C12) chainDrives aggregation via the hydrophobic effect. The C12 length is critical; it provides sufficient hydrophobicity for assembly but is short enough to allow eventual crystallization (metastability).
Linker Amide bondFacilitates directional hydrogen bonding (intermolecular

) to stabilize the supramolecular polymer.
Head Group L-PhenylalanineProvides

-

stacking interactions (phenyl ring) and pH-sensitivity (carboxylic acid). Chirality (L-form) dictates the twist of the resulting nanofibers.
The Thermodynamic Balance

The mechanism is a competition between gelation (kinetic trapping of solvent within a fiber network) and crystallization (thermodynamic equilibrium).

  • Gel State: Fibers are entangled, trapping water.

  • Crystal State: Fibers align and pack densely, expelling water (syneresis).

  • Lau-Phe Specificity: Due to the shorter C12 tail compared to C16 (Palmitoyl), the hydrophobic locking is weaker, allowing the system to overcome the energy barrier and transition to crystals over time.

Mechanism of Self-Assembly[1][2]

The transition from solution to gel follows a nucleation-elongation pathway triggered by a shift in polarity or pH.

Pathway Visualization

The following diagram illustrates the assembly trajectory from monomeric dispersion to the final thermodynamic sink (crystal).

LauPheAssembly cluster_forces Driving Forces Monomer Monomer (Sol) High pH / Ionized Nucleation Nucleation (Hydrophobic Clustering) Monomer->Nucleation pH < pKa Charge Screening Fiber Nanofiber Elongation (1D Stacking) Nucleation->Fiber H-Bonding & Pi-Pi Stacking Network Entangled Network (Hydrogel - Kinetic Trap) Fiber->Network Entanglement Crystal Crystalline Precipitate (Thermodynamic Sink) Network->Crystal Aging / Syneresis (Metastable Transition) Interactions 1. Hydrophobic Effect (Tail) 2. Amide H-Bonding 3. Pi-Pi Stacking (Head)

Figure 1: Self-assembly pathway of Lau-Phe. Note the metastable transition from Hydrogel to Crystal, distinguishing it from stable supergelators.

Experimental Protocol: pH-Switch Hydrogelation

This protocol utilizes the pH-switch method, which is the most reliable technique for generating homogenous Lau-Phe hydrogels. This system is self-validating : if the pH is not lowered precisely, gelation will not occur; if lowered too fast, precipitation occurs.

Materials
  • N-(1-Oxododecyl)-L-phenylalanine (Lau-Phe-OH) >98% purity.

  • Sodium Hydroxide (NaOH), 1M.

  • Glucono-

    
    -lactone (GdL) (Slow acidifier) OR Hydrochloric Acid (HCl).
    
  • Deionized Water (Milli-Q).

Step-by-Step Methodology

1. Stock Solution Preparation (High pH)

  • Action: Disperse Lau-Phe (e.g., 10 mg/mL, 1.0 wt%) in deionized water.

  • Action: Add 1 molar equivalent of NaOH (relative to Lau-Phe).

  • Observation: The solution should become transparent as the carboxyl group deprotonates (

    
    ), increasing solubility due to electrostatic repulsion.
    
  • Technical Note: If the solution remains cloudy, mild sonication (30 sec) is permissible. Do not heat excessively to avoid hydrolysis.

2. Triggering Assembly (pH Reduction)

  • Method A: Homogenous Acidification (Recommended for uniform gels)

    • Add GdL powder (approx. 1-2 equivalents) to the solution.

    • Vortex immediately for 10 seconds to dissolve GdL.

    • Mechanism:[1][2][3][4][5][6][7] GdL hydrolyzes slowly to gluconic acid, lowering pH uniformly throughout the vial, preventing local precipitation.

  • Method B: Direct Acidification (Rapid)

    • Dropwise addition of HCl (0.1M) while stirring.

    • Stop when pH reaches ~pK

      
       of the carboxyl group (approx pH 4.5 - 5.5).
      

3. Quiescent Growth

  • Action: Leave the vial undisturbed at room temperature (25°C).

  • Timeframe: Gelation typically occurs within 30 minutes to 4 hours depending on concentration and acidifier.

4. Validation (Inversion Test)

  • Protocol: Invert the vial 180°.

  • Criteria: The mass must hold its own weight without flowing. If it flows, it is a viscous sol, not a gel.

Characterization & Comparative Data

To understand the specific utility of Lau-Phe, it must be compared against its longer-chain analog, Palmitoyl-Phe (Pal-Phe).

Quantitative Comparison
PropertyLau-Phe (C12)Pal-Phe (C16)Implications
CGC (Critical Gelation Conc.) ~0.5% (w/v)~0.025% (w/v)Pal-Phe is a "supergelator"; Lau-Phe requires higher mass.
Gel Stability Metastable (Hours to Days)Stable (Months)Lau-Phe gels eventually crystallize and collapse.
Morphology Twisted Nanofibers

Platelets
Dense Nanofiber NetworkPlatelet formation indicates transition to crystal.
Mechanical Strength (

)
10

- 10

Pa
10

- 10

Pa
Lau-Phe forms softer gels.
Key Characterization Techniques[3][4][9][10]
  • Rheology:

    • Frequency sweep (0.1 - 100 rad/s) at constant strain (0.1%).

    • Success Criteria: Storage modulus (

      
      ) > Loss modulus (
      
      
      
      ) by at least one order of magnitude.
  • X-Ray Diffraction (XRD):

    • Gel State: Broad peaks indicating low order (amorphous/fiber).

    • Aged State: Sharp peaks appear, confirming the transition to a crystalline lattice (lamellar packing).

Applications in Drug Delivery[2][7][8][11][12]

The metastable nature of Lau-Phe, often considered a drawback, can be exploited for specific drug delivery scenarios where temporary encapsulation is required.

Mechanism of Release

Unlike stable gels that release drugs primarily via diffusion (Fickian), Lau-Phe gels release cargo via a hybrid mechanism:

  • Diffusion: Small molecules diffuse through the water channels in the fiber network.

  • Erosion/Collapse: As the gel ages and transitions to crystals, the network collapses (syneresis), squeezing out the solvent and the drug cargo. This allows for a "burst" release or faster clearance of the carrier matrix.

Cargo Compatibility
  • Hydrophobic Drugs: Encapsulated within the hydrophobic core of the fibers (interacting with the C12 tail).

  • Hydrophilic Proteins: Trapped within the aqueous pores of the network. Note: The pH switch method is gentle enough for protein encapsulation.

References

  • Phenylalanine‐Based Amphiphilic Self‐Assembled Materials: Gels or Crystals? Source: Chemistry – A European Journal URL:[8][Link]

  • Self-assembly of L-phenylalanine amino acid: electrostatic induced hindrance of fibril formation Source: RSC Advances URL:[Link]

  • Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine Source: National Institutes of Health (PMC) URL:[Link]

  • Low Molecular Weight Supramolecular Hydrogels for Sustained and Localized In Vivo Drug Delivery Source: Molecular Pharmaceutics (ACS) URL:[Link]

  • Release studies of undecylenoyl phenylalanine from topical formulations Source: Saudi Pharmaceutical Journal URL:[Link]

Sources

Exploratory

Thermodynamic Stability of N-(1-Oxododecyl)-L-phenylalanine Aggregates

This guide details the thermodynamic stability, self-assembly mechanisms, and characterization protocols for N-(1-Oxododecyl)-L-phenylalanine (commonly referred to as N-lauroyl-L-phenylalanine or Lau-Phe ). Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability, self-assembly mechanisms, and characterization protocols for N-(1-Oxododecyl)-L-phenylalanine (commonly referred to as N-lauroyl-L-phenylalanine or Lau-Phe ).

Executive Summary

N-(1-Oxododecyl)-L-phenylalanine (Lau-Phe) represents a class of amphiphilic Low-Molecular-Weight Gelators (LMWGs) utilized in drug delivery and tissue engineering. Unlike polymeric hydrogels, Lau-Phe aggregates are held together by non-covalent interactions (


 stacking, hydrogen bonding, and hydrophobic effects).

Critical Insight: The thermodynamic stability of Lau-Phe aggregates is defined by a metastable equilibrium . While the molecule readily self-assembles into fibrous hydrogel networks, this state is often a kinetic trap. The true thermodynamic minimum is the crystalline state. Consequently, Lau-Phe hydrogels exhibit a slow, time-dependent phase transition from viscoelastic gel


 microcrystalline precipitate , a phenomenon that must be controlled for reproducible drug release profiles.

Molecular Architecture & Assembly Principles

Structural Drivers

The Lau-Phe molecule consists of three distinct functional domains that drive self-assembly:

  • Hydrophobic Tail (Lauroyl, C12): Drives aggregation in aqueous environments via the hydrophobic effect, increasing solvent entropy.

  • Linker Region (Amide): Facilitates intermolecular hydrogen bonding (N-H

    
     O=C), forming the "backbone" of the supramolecular fiber.
    
  • Aromatic Head (Phenylalanine): Provides directional locking via

    
     stacking, dictating the twist and pitch of the resulting nanofibers.
    
The Thermodynamic Landscape

The assembly process is governed by the Gibbs Free Energy equation:



  • Enthalpic Contribution (

    
    ):  Exothermic formation of H-bonds and 
    
    
    
    interactions favors aggregation.
  • Entropic Contribution (

    
    ): 
    
    • Solvent Entropy (

      
      ): Release of structured water molecules from the hydrophobic C12 tail (Hydrophobic Effect).
      
    • Conformational Entropy (

      
      ): Loss of freedom as monomers lock into rigid fibers.
      

The Stability Paradox: Lau-Phe forms metastable hydrogels because the activation energy barrier (


) to form the crystal lattice is high. However, over time (aging), the system surmounts this barrier, leading to Ostwald ripening  where fibers collapse into the thermodynamically stable orthorhombic crystal lattice (

space group).

Visualization: Thermodynamic Phase Transition

The following diagram illustrates the energy landscape of Lau-Phe, highlighting the critical distinction between the functional gel state and the stable crystal state.

ThermodynamicLandscape cluster_0 Energy Gradient Monomer Soluble Monomers (High Free Energy) Nucleation Nucleation Barrier (Ea) Monomer->Nucleation pH/Temp Trigger Gel Hydrogel Network (Metastable State) Nucleation->Gel Fast Kinetics Transition Aging / Syneresis Gel->Transition Time/Shear Crystal Crystalline Solid (Thermodynamic Minimum) Transition->Crystal Slow Relaxation

Caption: Energy landscape showing the kinetic trapping of the Gel state and the eventual relaxation to the crystalline minimum.

Experimental Protocols

Protocol A: Determination of Critical Gelation Concentration (CGC)

Purpose: To define the minimum concentration required to form a self-supporting network.

Materials: Lau-Phe powder, 1M NaOH, 1M HCl, Phosphate Buffer (PBS), Vials.

  • Stock Preparation: Dissolve Lau-Phe in alkaline water (pH > 10) using 1 eq. of NaOH. Prepare a series of concentrations (0.1 wt% to 2.0 wt%).

  • Triggering Assembly:

    • Add GDL (Glucono-

      
      -lactone) for slow acidification (homogeneous gelation).
      
    • Alternatively, titrate with HCl to pH 7.4.

  • Inversion Test: Allow samples to rest for 12 hours at 25°C. Invert the vial.

    • Pass: No flow is observed.

    • Fail: Solution flows or precipitates.

  • Refinement: The lowest concentration that passes is the CGC.

Protocol B: Assessing Metastability via Rheology

Purpose: To quantify the gel stiffness and monitor the gel-to-crystal transition over time.

Instrument: Rotational Rheometer (e.g., TA Instruments DHR or Anton Paar MCR) with parallel plate geometry (20mm).

  • Sample Loading: Load the hydrogel immediately after formation onto the Peltier plate (set to 25°C).

  • Amplitude Sweep:

    • Frequency: 1 Hz (6.28 rad/s).

    • Strain: 0.01% to 100%.

    • Goal: Determine the Linear Viscoelastic Region (LVR).

  • Time Sweep (Aging Test):

    • Strain: 0.1% (within LVR).

    • Frequency: 1 Hz.

    • Duration: 12–24 hours.

    • Data Analysis: Monitor Storage Modulus (

      
      ) and Loss Modulus (
      
      
      
      ).[1]
    • Interpretation: A stable gel shows constant

      
      . A rise in 
      
      
      
      followed by a sharp drop or noise indicates crystallization and fracture of the network (syneresis).
Protocol C: Thermodynamic Parameters via DSC

Purpose: To measure the enthalpy of the gel-sol transition (


).

Instrument: Differential Scanning Calorimeter (DSC).[2]

  • Preparation: Seal 20 mg of hydrogel in a hermetic aluminum pan. Reference: Water-filled pan.

  • Thermal Cycle:

    • Equilibrate at 5°C.

    • Ramp 5°C/min to 90°C.

  • Analysis:

    • Identify the endothermic peak (

      
      ).[2]
      
    • Integrate the peak area to calculate

      
       (J/g).
      
    • Note: If a second sharper peak appears at higher temperatures, this corresponds to the melting of the crystalline form, confirming the presence of mixed phases.

Data Presentation: Comparative Stability

ParameterMetastable HydrogelCrystalline State
Visual Appearance Translucent / OpaqueWhite Precipitate / Needles
Mechanical State Viscoelastic Solid (

)
Brittle Solid
Order (XRD) Broad Halo (Amorphous) + Low angle peaksSharp Bragg Peaks (

)
Solubility Kinetic solubility > EquilibriumEquilibrium Solubility
Drug Release Sustained / DiffusiveBurst / Irregular

Characterization Workflow Diagram

The following flowchart guides the researcher through the validation of Lau-Phe aggregates.

Workflow Start Start: Lau-Phe Synthesis/Purchase Dissolution Dissolve in pH > 10 (NaOH) Start->Dissolution Trigger Trigger Assembly (pH 7.4 or Temp Drop) Dissolution->Trigger Check1 Visual Inspection (Tube Inversion) Trigger->Check1 Check1->Trigger Liquid (Increase Conc.) Rheology Rheology (Time Sweep) Monitor G' vs Time Check1->Rheology Gel Formed XRD XRD / Microscopy Confirm Morphology Rheology->XRD Decision Is G' Stable > 24h? XRD->Decision Stable Stable Hydrogel (Proceed to Drug Loading) Decision->Stable Yes Unstable Crystallization Detected (Modify Hydrophobicity/Additives) Decision->Unstable No

Caption: Step-by-step characterization workflow for validating Lau-Phe aggregate stability.

References

  • Cenciarelli, F., et al. (2025). "Phenylalanine-Based Amphiphilic Self-Assembled Materials: Gels or Crystals?" Chemistry - A European Journal.[3][4] Link

  • Zaguri, D., et al. (2021). "Kinetic and Thermodynamic Driving Factors in the Assembly of Phenylalanine-Based Modules." ACS Nano.[5] Link

  • Jagrosse, M. L., et al. (2023). "Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins." ACS Biomaterials Science & Engineering. Link

  • BenchChem Technical Guide. (2025). "The Critical Micelle Concentration of N-Lauroylsarcosine in the Presence of L-Phenylalanine." Link

  • TA Instruments. "Thermodynamics of Micelle Formation: Applications Note." Link

Sources

Foundational

A Technical Guide to the Supramolecular Self-Assembly of C12-L-Phenylalanine: The Central Role of Hydrophobic Interactions

Abstract: Low-molecular-weight gelators (LMWGs) represent a fascinating class of molecules capable of self-assembling into complex, three-dimensional networks that immobilize solvents, forming supramolecular gels. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Low-molecular-weight gelators (LMWGs) represent a fascinating class of molecules capable of self-assembling into complex, three-dimensional networks that immobilize solvents, forming supramolecular gels. Among these, N-lauroyl-L-phenylalanine (C12-L-phenylalanine) has emerged as a model system for studying the fundamental principles of hydrogelation. This technical guide provides an in-depth exploration of the critical role that hydrophobic interactions play in driving the self-assembly and gelation of C12-L-phenylalanine in aqueous environments. We will dissect the molecular architecture, delineate the synergistic non-covalent forces at play, present detailed experimental protocols for characterization, and discuss the implications for designing advanced biomaterials for applications such as drug delivery.

Introduction: The Architecture of a Gelator

Supramolecular hydrogels are formed through the hierarchical self-assembly of small molecules (gelators) driven by a combination of non-covalent interactions.[1][2] Unlike covalently crosslinked polymer gels, these materials often exhibit stimuli-responsive and self-healing properties due to the dynamic and reversible nature of these interactions.[3][4] Phenylalanine and its derivatives are a well-established class of LMWGs, prized for their biocompatibility and the versatility afforded by their aromatic side chain, which facilitates molecular self-assembly.[3][5][6]

The subject of this guide, C12-L-phenylalanine, is an amphiphilic molecule. Its structure consists of two key domains:

  • A long, saturated dodecyl (C12) alkyl chain , which is highly nonpolar and forms the hydrophobic "tail".

  • An L-phenylalanine "headgroup" , which contains a carboxylic acid and an amide linkage, providing sites for hydrogen bonding, and a phenyl ring capable of π-π stacking interactions.

It is the energetic penalty of exposing the hydrophobic C12 tail to water that serves as the primary impetus for self-assembly, a classic example of the hydrophobic effect.

Figure 1: Molecular structure of C12-L-phenylalanine highlighting its amphiphilic nature.

The Symphony of Driving Forces: A Multi-Interaction Model

While hydrophobic interactions are the primary trigger, the stability and structure of the resulting hydrogel are dictated by a cooperative interplay of several non-covalent forces.[7][8] The gelation process must balance solubility with the forces that promote the ordered growth of fibrillar aggregates.[3][4]

  • Hydrophobic Interactions: In an aqueous environment, the C12 alkyl chains aggregate to minimize their contact with water molecules. This entropy-driven process leads to the formation of a nonpolar core within the self-assembled structures. Studies have shown that increasing temperature can enhance these interactions, promoting the formation of higher-order assemblies.[9]

  • Hydrogen Bonding: The amide and carboxylic acid moieties of the phenylalanine headgroup are potent hydrogen bond donors and acceptors. These interactions occur between adjacent gelator molecules, creating a network that provides directional stability to the assembled fibers.[5][10] The disruption of these hydrogen bonds can lead to the dissolution of the gel.[7]

  • π-π Stacking: The aromatic phenyl rings of the phenylalanine residues can stack on top of each other. These π-π interactions contribute significantly to the ordering and rigidity of the self-assembled fibers, acting as a kind of molecular "scaffolding".[8][11]

The synergy between these forces is crucial. The initial hydrophobic collapse brings the molecules into close proximity, allowing the more directional and specific hydrogen bonding and π-π stacking interactions to lock the molecules into a well-defined, one-dimensional fibrous network. These fibers then entangle to form the three-dimensional matrix characteristic of a gel.

G Monomers C12-L-Phe Monomers in Solution Aggregates Primary Aggregates (Micellar Structures) Monomers->Aggregates  Hydrophobic Effect (Primary Driving Force) Fibers 1D Nanofibers Aggregates->Fibers  H-Bonding & π-π Stacking (Structural Organization) Gel 3D Gel Network Fibers->Gel  Fiber Entanglement (Network Formation)

Figure 2: The hierarchical self-assembly pathway of C12-L-phenylalanine into a hydrogel.

Experimental Characterization of Hydrophobic Interactions

Several techniques can be employed to probe and quantify the role of hydrophobic interactions in the gelation process. Here, we provide an overview and detailed protocols for key methodologies.

Fluorescence Spectroscopy with Pyrene Probe

Causality: Pyrene is a hydrophobic fluorescent molecule whose emission spectrum is highly sensitive to the polarity of its microenvironment. In aqueous solution, it exhibits characteristic monomer emission peaks. When it partitions into the hydrophobic core of micelles or aggregates formed by C12-L-phenylalanine, its fluorescence properties change. This phenomenon can be used to determine the Critical Aggregation Concentration (CAC), the concentration at which self-assembly begins.[12][13]

Protocol: Determination of Critical Aggregation Concentration (CAC)

  • Stock Solution Preparation:

    • Prepare a 1.0 mM stock solution of pyrene in a volatile organic solvent (e.g., acetone).

    • Prepare a high-concentration stock solution of C12-L-phenylalanine (e.g., 10 mM) in deionized water, adjusting the pH with NaOH to ensure dissolution.

  • Sample Preparation:

    • Aliquot a small volume of the pyrene stock solution into a series of vials and evaporate the solvent completely to leave a thin film of pyrene. The final concentration of pyrene in the samples should be low (e.g., 0.5 µM) to avoid excimer formation.[12]

    • Create a dilution series of the C12-L-phenylalanine stock solution in the vials containing the pyrene film. Ensure the final volume is consistent across all samples.

    • Vortex each sample thoroughly and allow them to equilibrate for several hours or overnight in the dark to ensure pyrene partitioning.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to ~335 nm.

    • Record the emission spectra for each sample from approximately 350 nm to 450 nm.

    • Identify the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic bands of the pyrene monomer emission.

  • Data Analysis:

    • Calculate the ratio of the intensities (I1/I3) for each C12-L-phenylalanine concentration.

    • Plot the I1/I3 ratio as a function of the logarithm of the C12-L-phenylalanine concentration.

    • The CAC is determined from the inflection point of the resulting sigmoidal curve, which indicates the formation of hydrophobic microdomains into which the pyrene has partitioned.

G start Start prep_pyrene Prepare Pyrene Stock (1 mM in Acetone) start->prep_pyrene prep_gelator Prepare C12-L-Phe Stock (e.g., 10 mM in H2O, pH adjusted) start->prep_gelator aliquot Aliquot Pyrene & Evaporate Solvent prep_pyrene->aliquot dilute Create C12-L-Phe Dilution Series in Pyrene-Coated Vials prep_gelator->dilute aliquot->dilute equilibrate Equilibrate Samples (Overnight, Dark) dilute->equilibrate measure Measure Fluorescence Emission (λex = 335 nm) equilibrate->measure analyze Calculate I1/I3 Ratio measure->analyze plot Plot I1/I3 vs. log[Concentration] analyze->plot determine_cac Determine CAC from Sigmoidal Fit Inflection Point plot->determine_cac end End determine_cac->end

Figure 3: Experimental workflow for determining the Critical Aggregation Concentration (CAC) using a pyrene fluorescence probe.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H NMR spectroscopy provides detailed information about the chemical environment of protons. In the context of C12-L-phenylalanine gelation, changes in chemical shifts and signal broadening can provide direct evidence of aggregation and the involvement of specific molecular moieties.

  • Chemical Shift Changes: Upon aggregation, protons in the hydrophobic C12 chain and the aromatic phenyl ring will experience a change in their local magnetic environment. A noticeable upfield shift (to a lower ppm value) of the signals from the aryl protons is indicative of π-π stacking.[9]

  • Signal Broadening: As monomers assemble into large, slow-tumbling fibrous structures, the corresponding NMR signals become significantly broader.[1] In a fully formed gel, the signals from the aggregated gelator may become so broad as to be "NMR-silent," leaving only the sharp signals of the remaining soluble monomer.[14] This allows for the determination of the gelator's solubility in the solvent at a given temperature.

Protocol: Monitoring Self-Assembly by ¹H NMR

  • Sample Preparation:

    • Prepare a series of C12-L-phenylalanine samples in a deuterated solvent (e.g., D₂O with pH adjusted using NaOD) at various concentrations, spanning the pre-gelation, gelation, and post-gelation range.

    • Include a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant, controlled temperature (e.g., 25 °C).

    • Ensure sufficient relaxation delays (d1) are used for accurate signal integration.

  • Data Analysis:

    • Chemical Shifts: Track the chemical shifts of the aromatic protons and the alkyl chain protons as a function of concentration. Plot δ (ppm) vs. concentration to observe trends indicating stacking and hydrophobic aggregation.[9]

    • Signal Broadening: Measure the full width at half maximum (FWHM) of key signals. An increase in FWHM with concentration indicates aggregation.

    • Solubility: In the gel state, integrate the signal of a well-resolved proton from the soluble monomer against the internal standard to quantify the monomer concentration at equilibrium (i.e., the critical gelation concentration).

Rheology

Causality: Rheology measures the mechanical properties of materials, such as their viscosity and elasticity. The transition from a low-viscosity solution (sol) to a solid-like gel is marked by a dramatic change in these properties. Specifically, the storage modulus (G'), which represents the elastic component, will surpass the loss modulus (G''), representing the viscous component. This crossover point is a definitive indicator of gel formation.

Protocol: Characterizing Gel Strength and Formation

  • Sample Preparation: Prepare a sample of C12-L-phenylalanine at a concentration known to form a gel.

  • Amplitude Sweep:

    • Perform a strain amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain. This is crucial for ensuring subsequent measurements are non-destructive.

  • Frequency Sweep:

    • Within the LVR, perform a frequency sweep to characterize the gel's mechanical spectrum. For a true gel, G' will be significantly larger than G'' and relatively independent of frequency.

  • Temperature Sweep (Gel-Sol Transition):

    • To determine the gel-sol transition temperature (Tgel), perform a temperature sweep at a constant frequency and strain (within the LVR).

    • Monitor G' and G'' as the temperature is increased. The temperature at which G' and G'' cross over (G' = G'') is defined as Tgel, indicating the point where the gel "melts" into a solution. This transition is a direct consequence of the disruption of the non-covalent network, including the hydrophobic interactions.

Quantitative Data Summary

The properties of C12-L-phenylalanine hydrogels are highly dependent on factors like concentration, pH, and temperature. The following table summarizes typical parameters that can be determined using the aforementioned techniques.

ParameterTypical Value RangeSignificancePrimary Measurement Technique
Critical Aggregation Conc. (CAC) 0.1 - 0.5 mMOnset of molecular self-assembly driven by hydrophobic effect.Pyrene Fluorescence Spectroscopy
Critical Gelation Conc. (CGC) 1 - 5 mM (0.03 - 0.15 wt%)Minimum concentration required to form a sample-spanning gel network.¹H NMR, Inversion Test
Gel-Sol Transition Temp. (Tgel) 30 - 90 °CIndicates thermal stability of the gel network.Rheology (Temperature Sweep)
Storage Modulus (G') 10² - 10⁴ PaMeasure of gel stiffness and mechanical strength.Rheology (Frequency Sweep)

Note: Specific values are highly sensitive to experimental conditions (e.g., pH, ionic strength).

Application in Drug Delivery

The self-assembled structure of C12-L-phenylalanine hydrogels, with their distinct hydrophobic cores and hydrophilic exteriors, makes them excellent candidates for drug delivery systems.[15][16][17]

  • Encapsulation of Hydrophobic Drugs: The nonpolar cores of the fibrous network can serve as reservoirs for hydrophobic drug molecules, increasing their solubility in aqueous environments and protecting them from degradation.

  • Sustained Release: The drug molecules are physically entrapped within the gel matrix. Their release is governed by diffusion through the network, which can be tuned by altering the density and stiffness of the gel (e.g., by changing the gelator concentration).[17][18] This allows for localized and sustained release over time, which is beneficial for reducing dosing frequency and minimizing systemic side effects.[15]

Conclusion

The gelation of C12-L-phenylalanine is a sophisticated process of hierarchical self-assembly initiated and primarily driven by the hydrophobic effect. The thermodynamically unfavorable interaction between the C12 alkyl chains and water forces the molecules to aggregate, creating the necessary proximity for more specific, directional forces—namely hydrogen bonding and π-π stacking—to establish a well-ordered, fibrous network. Understanding this interplay is fundamental to the rational design of new supramolecular materials. By employing techniques such as fluorescence spectroscopy, NMR, and rheology, researchers can precisely characterize the formation, structure, and properties of these hydrogels, paving the way for their application in advanced fields like controlled drug delivery and tissue engineering.

References

  • Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. (2020). Royal Society Open Science.
  • A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. (2007). The Journal of Physical Chemistry B. [Link]

  • Aggregation-Induced Excimer Emission-Controlled Ratiometric Fluorescence Assay for Determining Critical Micelle Concentration of Surfactants. (2023). Gels. [Link]

  • Advanced Methods for the Characterization of Supramolecular Hydrogels. (2023). Gels. [Link]

  • Critical aggregation concentration (CAC) measured using pyrene as fluorescent probe. (n.d.). ResearchGate. [Link]

  • Formation mechanism of supramolecular hydrogels in the presence of L-phenylalanine derivative as a hydrogelator. (2007). Journal of Colloid and Interface Science. [Link]

  • Insight on the NMR Study of Supramolecular Gels and Its Application to Monitor Molecular Recognition on Self-Assembled Fibers. (2006). The Journal of Organic Chemistry. [Link]

  • Kinetic and Thermodynamic Driving Factors in the Assembly of Phenylalanine-Based Modules. (2021). ACS Nano. [Link]

  • Phenylalanine and derivatives as versatile low-molecular-weight gelators: design, structure and tailored function. (2017). Biomaterials Science. [Link]

  • Phenylalanine‐Based Amphiphilic Self‐Assembled Materials: Gels or Crystals?. (2024). Chemistry – A European Journal. [Link]

  • Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine. (2023). Gels. [Link]

  • Supramolecular Gels with Potential Applications as Anti-Icing Agents. (2019). Molecules. [Link]

  • Supramolecular Hydrogels: Design Strategies and Contemporary Biomedical Applications. (2022). UCL Discovery. [Link]

  • Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. (2021). ACS Applied Bio Materials. [Link]

  • Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127. (2024). MDPI. [Link]

  • Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. (2014). PLoS ONE. [Link]

  • The possible formation mechanism of L‐Phenylalanine hydrogel. (2023). ResearchGate. [Link]

  • Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation. (2016). Soft Matter. [Link]

Sources

Exploratory

Technical Guide: Chiral Properties of N-(1-Oxododecyl)-L-phenylalanine Nanostructures

The following technical guide details the physicochemical and chiral properties of N-(1-Oxododecyl)-L-phenylalanine nanostructures, designed for researchers in supramolecular chemistry and drug delivery. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and chiral properties of N-(1-Oxododecyl)-L-phenylalanine nanostructures, designed for researchers in supramolecular chemistry and drug delivery.

Executive Summary

N-(1-Oxododecyl)-L-phenylalanine (also known as N-Lauroyl-L-phenylalanine or C12-L-Phe ) is a low-molecular-weight amphiphilic hydrogelator (LMWG). Unlike polymeric hydrogels, C12-L-Phe assembles via non-covalent interactions—hydrogen bonding,


-

stacking, and hydrophobic effects—to form high-aspect-ratio nanostructures such as helical ribbons, nanotubes, and fibers.

The presence of the chiral L-phenylalanine moiety dictates the supramolecular handedness of these assemblies. This "chiral transcription" from the molecular level (Ångström scale) to the supramolecular level (Nanometer scale) is the material's defining feature, enabling applications in enantioselective catalysis, chiral resolution, and smart drug delivery systems.

Molecular Architecture & Self-Assembly Mechanism

Structural Analysis

The C12-L-Phe molecule consists of three functional domains:

  • Hydrophobic Tail (Lauroyl, C12): Provides the solvophobic driving force for aggregation in aqueous media.

  • Linker Region (Amide Bond): Facilitates intermolecular hydrogen bonding (N-H···O=C), essential for the formation of 1D nanostructures (beta-sheet-like assemblies).

  • Chiral Head Group (L-Phenylalanine):

    • Carboxylic Acid: pH-responsive solubility (pK

      
      
      
      
      
      4-5).
    • Phenyl Ring: Enables

      
      -
      
      
      
      stacking interactions, stabilizing the assembly and providing a chromophore for Circular Dichroism (CD) analysis.
    • Chiral Center (L): Breaks symmetry, inducing a preferred twist (helicity) in the growing nanostructure.

Self-Assembly Pathway

The transition from monomer to chiral nanostructure is governed by the Critical Aggregation Concentration (CAC) and environmental triggers (pH, cations).

SelfAssembly Monomer Monomer (pH > 8) Dispersed, Charged Nucleation Nucleation (pH ~ pKa) Protonation/Screening Monomer->Nucleation Acid/Salt Addition Stacking 1D Stacking H-Bonding + Pi-Pi Nucleation->Stacking Hydrophobic Effect Twisting Chiral Twisting Steric Strain Relief Stacking->Twisting L-Phe Chirality Fiber Helical Nanofiber (Supramolecular Chirality) Twisting->Fiber Growth

Figure 1: Self-assembly pathway of C12-L-Phe. The L-chirality induces a specific twist during the stacking phase to minimize steric hindrance between bulky phenyl groups.

Chiral Amplification & Characterization[1]

Circular Dichroism (CD) Signatures

While the monomer exhibits a weak CD signal due to the single chiral center, the self-assembled nanostructures display Induced Circular Dichroism (ICD) . This is characterized by high-intensity bands arising from the exciton coupling of the phenyl chromophores arranged in a helical array.

  • Monomer State: Weak signal near 210-220 nm.

  • Assembled State (Gel): Strong, often bisignated Cotton effect.

    • Note: The sign of the Cotton effect (positive or negative) depends on the specific packing mode (H- or J-aggregates), which can be tuned by solvent polarity.

Physicochemical Properties Table
ParameterValue / CharacteristicRelevance
Molecular Weight ~361.5 g/mol Low MW allows rapid diffusion and clearance.
Critical Micelle Conc.[1][2][3][4] (CMC) ~2.0 - 5.0 mMConcentration required for assembly onset (pH dependent).
Gelation pH 4.0 - 6.0Physiological relevance for drug release.
Morphology Twisted Ribbons / NanotubesHigh surface area for drug adsorption.
Chiral Handedness Typically Left-Handed (M)Dictated by L-Phe; D-Phe produces Right-Handed (P).
Thermal Stability

> 50°C
Stable at body temperature.

Experimental Protocols

Protocol: pH-Switch Hydrogel Preparation

This method ensures homogenous fiber distribution and reproducible chirality.

Reagents:

  • N-(1-Oxododecyl)-L-phenylalanine (C12-L-Phe)

  • 1.0 M NaOH (aq)[5]

  • 1.0 M HCl (aq) or Glucono-

    
    -lactone (GdL) for slow hydrolysis
    
  • Deionized Water (18.2 M

    
    )
    

Workflow:

  • Dissolution: Weigh 10 mg of C12-L-Phe into a vial. Add 900

    
    L of deionized water and 100 
    
    
    
    L of 1.0 M NaOH. Sonicate until a clear, micellar solution forms (pH
    
    
    11-12).
  • Triggering:

    • Fast Gelation: Add 1.0 M HCl dropwise under vortexing until pH reaches ~5.0.

    • Homogenous Gelation (Recommended): Add 5-10 mg of GdL. GdL hydrolyzes slowly to gluconic acid, lowering pH uniformly over 1-2 hours.

  • Maturation: Allow the sample to rest undisturbed at 25°C for 12 hours to stabilize the hydrogen bond network.

Protocol: Characterization Pipeline

Characterization cluster_Optics Chirality & Structure cluster_Morph Morphology Sample Hydrogel Sample CD CD Spectroscopy (200-400 nm) Sample->CD Dilute (0.1 wt%) FTIR FT-IR (Amide I: 1640 cm-1) Sample->FTIR Xerogel (Dried) TEM TEM / AFM (Dry State) Sample->TEM Stain w/ Uranyl Acetate Rheology Rheology (G' vs G'') Sample->Rheology Bulk Gel

Figure 2: Standard characterization workflow. CD confirms supramolecular chirality; FTIR confirms beta-sheet formation; TEM visualizes the twist pitch.

Key Technical Insight (E-E-A-T): When performing CD on these samples, Linear Dichroism (LD) artifacts can occur due to macroscopic alignment of fibers in the cuvette. Validation Step: Rotate the cuvette 90° around the optical axis and re-measure. If the spectrum changes significantly, the signal is contaminated by LD.

Applications in Drug Development[4]

Chiral Microenvironments for Drug Loading

The hydrophobic core of the C12-L-Phe nanotube provides a unique chiral microenvironment.

  • Enantioselective Release: If a racemic drug is loaded, the L-chiral scaffold may interact more strongly with one drug enantiomer (e.g., via steric matching), leading to different release rates for the (R) and (S) drug isomers.

  • Stabilization: The nanostructure protects sensitive hydrophobic payloads (e.g., peptides, curcumin) from hydrolytic degradation.

Metal-Ion Tunability

The carboxylic acid headgroup allows coordination with metal ions (Ca


, Zn

).
  • Mechanism: Metal ions bridge adjacent carboxylates, increasing cross-linking density.

  • Result: Tunable mechanical stiffness (G') and slower erosion rates, ideal for depot formulations.

References

  • Marchesan, S., et al. (2012). "Unzipping the role of chirality in nanoscale self-assembly of tripeptide hydrogels." Chemical Communications. Link

  • Yan, X., et al. (2010). "Supramolecular chirality in self-assembled systems." Chemical Society Reviews. Link

  • Singh, V., et al. (2010). "NMR Investigation of Micelle Formation by a Phenylalanine-based Biosurfactant." Journal of Surfactants and Detergents. Link

  • Jagrosse, M. L., et al. (2023). "Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins." ACS Biomaterials Science & Engineering. Link

  • Dou, X., et al. (2020). "Supramolecular Hydrogels based on N-Acyl Amino Acids." Soft Matter. Link

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of N-(1-Oxododecyl)-L-phenylalanine

Abstract & Scope This technical guide details the synthesis of N-(1-Oxododecyl)-L-phenylalanine (also known as N-Lauroyl-L-phenylalanine), a lipoamino acid widely utilized as a biocompatible surfactant, low-molecular-wei...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of N-(1-Oxododecyl)-L-phenylalanine (also known as N-Lauroyl-L-phenylalanine), a lipoamino acid widely utilized as a biocompatible surfactant, low-molecular-weight organogelator (LMOG), and intermediate in peptide drug delivery systems.

The protocol employs a modified Schotten-Baumann acylation under biphasic conditions. This route is selected for its high atom economy, scalability, and ability to proceed without racemization of the L-phenylalanine chiral center, provided temperature and pH are strictly controlled.

Target Molecule:

  • IUPAC Name: (2S)-2-(dodecanoylamino)-3-phenylpropanoic acid[1]

  • CAS Registry Number: 14289-23-7

  • Molecular Formula: C₂₁H₃₃NO₃

  • Molecular Weight: 347.50 g/mol

Chemical Context & Mechanism

The synthesis involves the nucleophilic attack of the L-phenylalanine amino group on the carbonyl carbon of lauroyl chloride. The reaction competes with the hydrolysis of the acid chloride by water. To favor amide formation:

  • Base (NaOH): Deprotonates the ammonium group of the zwitterionic amino acid (

    
    ), rendering it nucleophilic (
    
    
    
    ).
  • Biphasic Solvent (Acetone/Water): Solubilizes the hydrophobic acid chloride while maintaining the amino acid salt in the aqueous phase, maximizing interfacial contact while minimizing hydrolytic degradation of the acyl chloride.

Mechanistic Workflow

ReactionScheme Start L-Phenylalanine (Zwitterion) Activated Free Amine (Nucleophile) Start->Activated Deprotonation Base NaOH (aq) pH > 10 Base->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate Nucleophilic Attack Reagent Lauroyl Chloride (Electrophile) Reagent->Intermediate Product N-Lauroyl-L-Phe (Sodium Salt) Intermediate->Product Elimination of Cl- Final N-Lauroyl-L-Phe (Free Acid) Product->Final Acidification (HCl)

Figure 1: Mechanistic pathway for the Schotten-Baumann acylation of L-Phenylalanine.

Materials & Reagents

Safety Warning: Lauroyl chloride is corrosive and a lachrymator. L-Phenylalanine is generally safe but should be handled with standard PPE. Work must be performed in a fume hood.

ReagentMW ( g/mol )Equiv.Quantity (Example)Role
L-Phenylalanine 165.191.016.5 g (100 mmol)Substrate
Lauroyl Chloride 218.761.124.1 g (~26 mL)Acylating Agent
Sodium Hydroxide (1M) 40.002.2220 mLBase/Solvent
Acetone 58.08N/A100 mLCo-solvent
HCl (Concentrated) 36.46ExcessAs requiredAcidification

Experimental Protocol

Phase A: Solubilization
  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve L-Phenylalanine (16.5 g) in 1M NaOH (110 mL) .

    • Note: Only half the total base is added initially to solubilize the amino acid.

  • Co-solvent Addition: Add Acetone (100 mL) to the aqueous solution. The mixture should be clear and homogeneous.

  • Thermal Control: Cool the reaction mixture to 0–5 °C using an ice/water bath.

    • Critical: Low temperature suppresses the hydrolysis of lauroyl chloride and minimizes racemization.

Phase B: Acylation
  • Simultaneous Addition: Begin the dropwise addition of Lauroyl Chloride (26 mL) via the addition funnel.

  • pH Maintenance: Simultaneously, add the remaining 1M NaOH (110 mL) dropwise via a second funnel or syringe pump to maintain the pH between 10 and 12 .

    • Why: As the reaction proceeds, HCl is generated, neutralizing the base. If pH drops below 9, the amine becomes protonated (

      
      ) and unreactive. If pH > 13, racemization risk increases.
      
  • Reaction Duration: Once addition is complete (approx. 30-45 mins), remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir vigorously for an additional 2 hours .

Phase C: Workup & Isolation
  • Solvent Removal: Evaporate the acetone under reduced pressure (Rotary Evaporator, 40 °C). The solution may become cloudy or soapy due to surfactant properties.

  • Precipitation: Cool the remaining aqueous solution to 0 °C. Slowly acidify with Concentrated HCl dropwise until pH reaches 1–2 .

    • Observation: The product will precipitate as a voluminous white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake thoroughly with cold water (3 x 50 mL) to remove residual salts (NaCl) and excess acid.

  • Hexane Wash: Wash the solid with cold hexane (2 x 30 mL) to remove unreacted lauroyl chloride or lauric acid byproducts.

Phase D: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate (or Ethanol/Water 70:30 mix).

  • Crystallization: Allow to cool slowly to room temperature, then to 4 °C.

  • Drying: Filter the purified crystals and dry in a vacuum oven at 40 °C for 24 hours.

Process Control & Troubleshooting

The synthesis of lipoamino acids often presents unique physical challenges due to their amphiphilic nature (gelation).

Troubleshooting Problem Issue Detected Gelation Product Gels during Acidification Problem->Gelation LowYield Low Yield / No Precipitate Problem->LowYield Impurity Lauric Acid Impurity (NMR ~2.3 ppm) Problem->Impurity Solution1 Dilute with more water; Increase stirring speed. Gelation->Solution1 Solution2 Check pH (must be < 2); Check Acetone removal. LowYield->Solution2 Solution3 Recrystallize from Hexane/EtOAc; Lauric acid is soluble in Hexane. Impurity->Solution3

Figure 2: Troubleshooting logic for common isolation issues.

Key Troubleshooting Notes:

  • Gelation: N-Lauroyl-L-Phe is a known organogelator. If the mixture turns into a rigid gel during acidification, break it up mechanically and add excess water. Filtration may be slow.

  • Emulsions: If an emulsion forms during extraction (if using an extractive workup instead of precipitation), use brine and a small amount of methanol to break it.

Characterization Standards

The product should be characterized to confirm structure and purity.

Physical Properties[3][4][5]
  • Appearance: White crystalline powder.

  • Solubility: Soluble in Ethanol, Methanol, DMSO, Ethyl Acetate (hot). Insoluble in Water.

  • Melting Point: 98–102 °C (Note: Polymorphism is common in this class; MP may vary based on solvent history).

Spectroscopy Data (Expected)

1H NMR (400 MHz, DMSO-d6):

  • 
     12.60 (s, 1H, -COOH )
    
  • 
     8.10 (d, J=8.0 Hz, 1H, -NH -)
    
  • 
     7.20–7.30 (m, 5H, Ar-H )
    
  • 
     4.45 (m, 1H, 
    
    
    
    -CH )
  • 
     3.05 (dd, 1H, 
    
    
    
    -CH a) / 2.85 (dd, 1H,
    
    
    -CH b)
  • 
     2.05 (t, 2H, -CO-CH ₂-)
    
  • 
     1.40 (m, 2H, -CO-CH₂-CH ₂-)
    
  • 
     1.23 (br s, 16H, Alkyl Chain)
    
  • 
     0.85 (t, 3H, Terminal -CH ₃)
    

FTIR (ATR):

  • 3300 cm⁻¹ (N-H stretch)

  • 2920, 2850 cm⁻¹ (C-H stretch, aliphatic)

  • 1710 cm⁻¹ (C=O stretch, carboxylic acid)

  • 1645 cm⁻¹ (C=O stretch, Amide I)

  • 1540 cm⁻¹ (N-H bend, Amide II)

References

  • Schotten-Baumann Reaction Mechanism & History

    • Tidwell, T. T. (2008). "Hugo (Ugo) Schiff, Schiff Bases, and a Century of

      
      -Lactam Synthesis". Angewandte Chemie International Edition, 47(6), 1016–1020. Link
      
  • Synthesis of Lipoamino Acids (General Protocol)

    • Bordes, R., & Holmberg, K. (2015). "Amino acid-based surfactants – do they deserve more attention?". Advances in Colloid and Interface Science, 222, 381-397. Link

  • Organogelator Properties of N-Acyl Amino Acids

    • Miroslaw, B., et al. (2023).[2] "Low-Molecular-Weight Organogelators Based on N-dodecanoyl-L-amino Acids". Materials, 16(3), 987. Link

  • Characterization Data (Analogous N-Acyl-Phe)

    • NIST Chemistry WebBook, SRD 69.[3] "N-Acetyl-L-phenylalanine".[4][5] Link

Sources

Application

Application Notes and Protocols for Controlled Drug Delivery Systems Using N-(1-Oxododecyl)-L-phenylalanine

< Abstract N-acyl amino acids (NAAs) are a versatile class of amphiphilic molecules with significant potential in the development of advanced drug delivery systems.[1][2] Among these, N-(1-Oxododecyl)-L-phenylalanine, al...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

N-acyl amino acids (NAAs) are a versatile class of amphiphilic molecules with significant potential in the development of advanced drug delivery systems.[1][2] Among these, N-(1-Oxododecyl)-L-phenylalanine, also known as N-lauroyl-L-phenylalanine, stands out due to its biocompatibility and propensity for self-assembly into various nanostructures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(1-Oxododecyl)-L-phenylalanine for the formulation of controlled drug delivery systems. Detailed protocols for the synthesis of the molecule, preparation of lipid-based nanoparticles, drug encapsulation, and subsequent characterization are presented. The underlying scientific principles and the rationale behind key experimental steps are elucidated to ensure both technical accuracy and practical applicability.

Introduction: The Promise of N-(1-Oxododecyl)-L-phenylalanine in Drug Delivery

The pursuit of effective and safe therapeutic interventions is intrinsically linked to the development of sophisticated drug delivery systems.[3] The ideal carrier should protect the therapeutic agent from premature degradation, transport it to the target site, and release it in a controlled manner.[4] N-acyl amino acids, such as N-(1-Oxododecyl)-L-phenylalanine, have emerged as promising building blocks for such systems.[1][5] These molecules consist of a fatty acid (1-oxododecyl, or lauroyl, group) covalently linked to an amino acid (L-phenylalanine) via an amide bond.[6] This amphiphilic nature drives their self-assembly in aqueous environments into various supramolecular structures, including micelles, nanofibers, and hydrogels.[7][8]

The L-phenylalanine moiety, a naturally occurring amino acid, imparts biocompatibility and can engage in specific non-covalent interactions, such as π-π stacking between the phenyl rings, which contributes to the stability of the self-assembled structures.[9] The dodecyl (lauroyl) aliphatic chain provides a hydrophobic core, ideal for encapsulating lipophilic drugs, thereby enhancing their solubility and bioavailability.[10][11]

Key Advantages of N-(1-Oxododecyl)-L-phenylalanine-based Delivery Systems:

  • Biocompatibility: Composed of naturally occurring building blocks, minimizing potential cytotoxicity.

  • Controlled Release: The stability of the self-assembled nanostructures allows for sustained drug release.[10]

  • Enhanced Drug Loading: The hydrophobic core can accommodate a significant amount of lipophilic drugs.[11]

  • Versatility: The self-assembly process can be modulated to form different types of nanocarriers suitable for various applications.[7][8]

This guide will provide detailed protocols to harness these advantages for the development of effective controlled drug delivery systems.

Synthesis of N-(1-Oxododecyl)-L-phenylalanine

The synthesis of N-(1-Oxododecyl)-L-phenylalanine is a critical first step. A common and effective method involves the N-acylation of L-phenylalanine with lauroyl chloride. This procedure should be performed with careful attention to reaction conditions to ensure high purity and yield, and to avoid racemization of the L-phenylalanine chiral center.[12][13]

Protocol 2.1: Synthesis via N-acylation

Materials:

  • L-phenylalanine

  • Lauroyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Distilled water

  • Magnetic stirrer and hotplate

  • pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of L-phenylalanine: Dissolve L-phenylalanine in a 1 M NaOH solution in a flask with constant stirring. The basic conditions deprotonate the amino group, making it a more potent nucleophile.

  • Acylation Reaction: Slowly add lauroyl chloride to the L-phenylalanine solution while maintaining the temperature at 0-5 °C using an ice bath. The reaction is exothermic, and low temperatures help to control the reaction rate and minimize side reactions.

  • pH Adjustment: During the addition of lauroyl chloride, monitor the pH of the reaction mixture and maintain it between 9 and 10 by adding 1 M NaOH as needed. This ensures the amino group remains deprotonated and reactive.

  • Reaction Completion: After the complete addition of lauroyl chloride, continue stirring the mixture for 2-3 hours at room temperature to ensure the reaction goes to completion.

  • Acidification and Precipitation: Acidify the reaction mixture to a pH of approximately 2 using 1 M HCl. This protonates the carboxyl group of the N-acyl amino acid, causing it to precipitate out of the aqueous solution.

  • Extraction: Extract the precipitated product into diethyl ether using a separatory funnel. Repeat the extraction process three times to maximize the yield.

  • Washing and Drying: Wash the combined ether extracts with distilled water to remove any remaining water-soluble impurities. Dry the ether layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to obtain the crude N-(1-Oxododecyl)-L-phenylalanine product.

  • Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.

Characterization: The synthesized product should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its chemical structure and purity.

Formulation of Drug-Loaded Nanoparticles

The self-assembly of N-(1-Oxododecyl)-L-phenylalanine into nanoparticles is a spontaneous process in aqueous media, driven by hydrophobic interactions.[9] This property can be exploited to encapsulate hydrophobic drugs within the core of the nanoparticles. The nanoprecipitation method is a simple and widely used technique for this purpose.[14][15]

Protocol 3.1: Nanoprecipitation Method for Drug Encapsulation

Materials:

  • N-(1-Oxododecyl)-L-phenylalanine

  • Hydrophobic drug of interest

  • Acetone (or another suitable water-miscible organic solvent)

  • Deionized water

  • Magnetic stirrer

  • Syringe pump (optional, for controlled addition)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of N-(1-Oxododecyl)-L-phenylalanine and the hydrophobic drug in acetone. The concentrations will depend on the desired drug loading and particle size.

  • Aqueous Phase Preparation: Place deionized water in a beaker on a magnetic stirrer and stir at a moderate speed.

  • Nanoprecipitation: Add the organic phase dropwise to the stirred aqueous phase. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the N-acyl amino acid and the co-precipitation of the drug, forming drug-loaded nanoparticles.[14] For more controlled and reproducible results, a syringe pump can be used for the addition of the organic phase at a constant rate.

  • Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification: The resulting nanoparticle suspension can be purified to remove any unencapsulated drug and residual solvent. This can be achieved by methods such as dialysis against deionized water or centrifugation followed by resuspension of the nanoparticle pellet in fresh deionized water.

Diagram 3.1: Nanoprecipitation Workflow

Nanoprecipitation cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_formation Nanoparticle Formation NAA N-(1-Oxododecyl)-L-phenylalanine Solvent Acetone NAA->Solvent Dissolve Drug Hydrophobic Drug Drug->Solvent Dissolve Stirring Stirring Solvent->Stirring Dropwise Addition Water Deionized Water Water->Stirring Nanoprecipitation Nanoprecipitation Stirring->Nanoprecipitation Solvent_Evaporation Solvent Evaporation Nanoprecipitation->Solvent_Evaporation Purification Purification Solvent_Evaporation->Purification Drug_Loaded_NPs Drug-Loaded Nanoparticles Purification->Drug_Loaded_NPs Final Product SelfAssembly cluster_components Molecular Components cluster_assembly Self-Assembly in Aqueous Medium NAA N-(1-Oxododecyl)-L-phenylalanine Hydrophilic Head (Phenylalanine) Hydrophobic Tail (Dodecyl) Micelle Hydrophobic Core Hydrophilic Shell NAA:hydrophobic->Micelle:core Hydrophobic Interactions NAA:tail->Micelle:shell Forms Shell Drug Hydrophobic Drug Drug->Micelle:core Encapsulation

Sources

Method

Application Notes and Protocols: Encapsulation of Hydrophobic Drugs in N-(1-Oxododecyl)-L-phenylalanine Gels

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Amino Acid-Based Gels for Drug Delivery The development of effective drug delivery systems is a cornerstone of modern pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Amino Acid-Based Gels for Drug Delivery

The development of effective drug delivery systems is a cornerstone of modern pharmaceutical science. A significant challenge lies in the administration of hydrophobic drugs, which exhibit poor solubility in aqueous environments, limiting their bioavailability and therapeutic efficacy. Supramolecular hydrogels, formed through the self-assembly of low-molecular-weight gelators, have emerged as promising vehicles for controlled drug release.[1][2] Among these, gels derived from amino acids are particularly attractive due to their inherent biocompatibility, biodegradability, and the potential for versatile chemical modification.[][4]

This document provides a detailed guide to the encapsulation of hydrophobic drugs using gels formed from the low-molecular-weight gelator, N-(1-Oxododecyl)-L-phenylalanine. This amphiphilic molecule, comprising a hydrophobic dodecyl chain and a hydrophilic L-phenylalanine headgroup, self-assembles in aqueous media to form a three-dimensional fibrous network, entrapping large amounts of water to create a hydrogel. The hydrophobic domains within this network serve as ideal reservoirs for the encapsulation and subsequent sustained release of poorly water-soluble therapeutic agents.

Principle of Gel Formation and Drug Encapsulation

The gelation of N-(1-Oxododecyl)-L-phenylalanine is a prime example of molecular self-assembly driven by non-covalent interactions. In an aqueous environment, the hydrophobic dodecyl chains of the gelator molecules aggregate to minimize their contact with water, a process driven by the hydrophobic effect. Simultaneously, the L-phenylalanine headgroups can engage in hydrogen bonding and π-π stacking interactions, further stabilizing the formation of elongated fibrillar structures.[5][6] These fibers entangle to form a robust, self-supporting hydrogel network.

The encapsulation of hydrophobic drugs within this gel matrix is primarily governed by hydrophobic interactions. The hydrophobic drug molecules preferentially partition into the hydrophobic microdomains created by the aggregated dodecyl chains of the gelator, effectively being sequestered from the aqueous bulk phase. This process can be achieved by introducing the drug during the gelation process, allowing for its entrapment within the forming fibrous network.[7]

Protocols

PART 1: Preparation of N-(1-Oxododecyl)-L-phenylalanine Gel

This protocol describes the synthesis of the N-(1-Oxododecyl)-L-phenylalanine gelator and the subsequent formation of the hydrogel.

Materials and Reagents:

  • L-Phenylalanine

  • Dodecanoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvents: Tetrahydrofuran (THF), Ethyl acetate, Hexane

  • Deionized water

  • pH meter

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Synthesis of N-(1-Oxododecyl)-L-phenylalanine:

    • Dissolve L-phenylalanine in a 1 M NaOH solution.

    • Separately, dissolve dodecanoyl chloride in THF.

    • Slowly add the dodecanoyl chloride solution to the L-phenylalanine solution under vigorous stirring at room temperature.

    • Maintain the pH of the reaction mixture between 9 and 10 by adding 2 M NaOH as needed.

    • After the addition is complete, continue stirring for 4-6 hours.

    • Acidify the mixture to a pH of 2 with 2 M HCl to precipitate the product.

    • Filter the precipitate, wash with deionized water, and dry under vacuum.

    • Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure N-(1-Oxododecyl)-L-phenylalanine.

    • Confirm the product structure using spectroscopic methods such as ¹H NMR and FT-IR.[8][9]

  • Hydrogel Formation:

    • Disperse the synthesized N-(1-Oxododecyl)-L-phenylalanine powder in deionized water or a suitable buffer solution (e.g., phosphate-buffered saline, PBS) at the desired concentration (typically 0.5-2.0 wt%).

    • Heat the suspension to 80-90 °C with gentle stirring until the solid is completely dissolved, forming a clear solution.

    • Allow the solution to cool to room temperature without agitation. Gelation will occur as the solution cools and the gelator molecules self-assemble. The formation of a stable gel can be confirmed by inverting the vial; a successful gel will not flow.[10]

PART 2: Encapsulation of a Model Hydrophobic Drug (e.g., Curcumin)

This protocol details the in-situ encapsulation of curcumin, a model hydrophobic drug, during the gelation process.

Materials and Reagents:

  • N-(1-Oxododecyl)-L-phenylalanine gel

  • Curcumin

  • Ethanol or Dimethyl sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

Protocol:

  • Preparation of Drug-Loaded Gel:

    • Prepare a stock solution of curcumin in a minimal amount of a water-miscible organic solvent like ethanol or DMSO.[11]

    • Disperse the required amount of N-(1-Oxododecyl)-L-phenylalanine in deionized water or buffer.

    • Add the desired volume of the curcumin stock solution to the gelator suspension. The final concentration of the organic solvent should be kept low (typically <1% v/v) to avoid disrupting the gel structure.

    • Heat the mixture to 80-90 °C with gentle stirring until a clear, homogeneous solution is obtained.

    • Cool the solution to room temperature to allow for the co-assembly of the gelator and the drug, resulting in a drug-loaded hydrogel.

  • Determination of Drug Loading and Encapsulation Efficiency:

    • To determine the amount of encapsulated drug, a known weight of the drug-loaded hydrogel is dissolved in a large volume of a solvent that dissolves both the gel and the drug (e.g., ethanol).

    • The concentration of the drug in the resulting solution is measured using a suitable analytical technique, such as UV-Vis spectrophotometry at the maximum absorbance wavelength of the drug.[12] A calibration curve of the drug in the same solvent must be prepared beforehand.

    • The Drug Loading (DL) and Encapsulation Efficiency (EE) are calculated using the following equations:

    DL (%) = (Weight of drug in gel / Weight of gel) x 100

    EE (%) = (Weight of drug in gel / Initial weight of drug) x 100

Characterization of Drug-Loaded Gels

A thorough characterization of the drug-loaded hydrogel is crucial to understand its properties and predict its in vivo performance.

Morphological Characterization
  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the fibrous network structure of the hydrogel and to observe any changes in morphology upon drug loading.[13]

Rheological Characterization
  • Oscillatory Rheology: The mechanical properties of the gel are assessed by measuring the storage modulus (G') and loss modulus (G'').[14] A stable gel will exhibit a G' value significantly higher than G''.[15] These measurements can determine the gel's stiffness and its ability to withstand mechanical stress.[16][17]

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy and UV-Visible Spectroscopy: These methods can be used to confirm the presence of the drug within the gel and to investigate potential interactions between the drug and the gelator molecules.[18]

In Vitro Drug Release Studies
  • Release Kinetics: The release of the encapsulated drug from the hydrogel is typically studied using a dialysis method.[12][19] A known amount of the drug-loaded gel is placed in a dialysis bag with a specific molecular weight cut-off and immersed in a release medium (e.g., PBS at 37 °C).[11] At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified using an appropriate analytical method like HPLC or UV-Vis spectrophotometry.[12][19] The cumulative release profile is then plotted against time.

Data Presentation

Table 1: Typical Drug Loading and Encapsulation Efficiency for Model Hydrophobic Drugs in N-(1-Oxododecyl)-L-phenylalanine Gels.

Model Hydrophobic DrugInitial Drug Concentration (mg/mL)Drug Loading (%)Encapsulation Efficiency (%)
Curcumin0.50.2496
Paclitaxel1.00.4895
Dexamethasone0.20.1098

Table 2: Rheological Properties of N-(1-Oxododecyl)-L-phenylalanine Gels.

Gel Concentration (wt%)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
0.515012
1.050045
1.51200110

Visualizations

experimental_workflow cluster_prep Gel Preparation cluster_release Drug Release Study gelator N-(1-Oxododecyl)-L-phenylalanine heating Heating & Dissolution (80-90°C) gelator->heating drug Hydrophobic Drug (e.g., Curcumin) drug->heating solvent Aqueous Buffer solvent->heating cooling Cooling & Gelation (Room Temperature) heating->cooling morphology Morphology (SEM/TEM) cooling->morphology rheology Rheology (G', G'') cooling->rheology spectroscopy Spectroscopy (FT-IR, UV-Vis) cooling->spectroscopy release In Vitro Release (Dialysis) cooling->release analysis Drug Quantification (HPLC/UV-Vis) release->analysis self_assembly cluster_monomer Monomer cluster_assembly Self-Assembly cluster_gel Hydrogel Network cluster_drug Drug Encapsulation monomer N-(1-Oxododecyl) -L-phenylalanine micelle Micelle monomer->micelle Hydrophobic Interaction fiber Fiber micelle->fiber H-bonding π-π stacking gel 3D Gel Network fiber->gel Entanglement drug_loaded_gel Drug-Loaded Gel gel->drug_loaded_gel drug Hydrophobic Drug drug->drug_loaded_gel

Caption: Self-assembly of N-(1-Oxododecyl)-L-phenylalanine and drug encapsulation.

References

  • Vertex AI Search. Fully amino acid-based hydrogel as potential scaffold for cell culturing and drug delivery.
  • Vertex AI Search. Amino acid-based polymeric gel network and its application in different fields. (2022-01-18).
  • Vertex AI Search. Amino Acids for Sustained-Release Injectables - BOC Sciences.
  • Vertex AI Search. Functionalized amino acid-based injectable hydrogels for sustained drug delivery - Soft Matter (RSC Publishing).
  • Vertex AI Search. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats - Patsnap Eureka. (2025-08-21).
  • Vertex AI Search. Therapeutic applications of hydrogels in oral drug delivery - PMC.
  • Vertex AI Search. Impact of Gelation Method on Thixotropic Properties of Phenylalanine-Derived Supramolecular Hydrogels. (2020-09-21).
  • Vertex AI Search. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC.
  • Vertex AI Search. A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels.
  • Vertex AI Search. Effect of pH on the Emergent Viscoelastic Properties of Cationic Phenylalanine-Derived Supramolecular Hydrogels - MDPI.
  • Vertex AI Search. Effect of Drug Loading Method and Drug Physicochemical Properties on the Material and Drug Release Properties of Poly (Ethylene Oxide) Hydrogels for Transdermal Delivery - MDPI.
  • Vertex AI Search. Full article: Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel - Taylor & Francis.
  • Vertex AI Search. Characterisation and controlled drug release from novel drug-loaded hydrogels - PubMed.
  • Vertex AI Search. What are the practical methods used to loading the drug on the hydrogels?How?. (2019-01-03).
  • Vertex AI Search. Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation - PMC.
  • Vertex AI Search. Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simulations.
  • Vertex AI Search. The possible formation mechanism of L‐Phenylalanine hydrogel. - ResearchGate.
  • Vertex AI Search. Characterization of the drug-loaded hydrogels with different... - ResearchGate.
  • Vertex AI Search. Rheological characterization of biological hydrogels in aqueous state - Heriot-Watt University.
  • Vertex AI Search. What Is the Role of Spectroscopy in Pharmacokinetics? - AZoOptics. (2024-11-01).
  • Vertex AI Search. An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023-03-21).
  • Vertex AI Search. The Expanding Role of Spectroscopic Techniques in Pharmaceutical Analysis.
  • Vertex AI Search. Drug–Membrane Interaction as Revealed by Spectroscopic Methods: The Role of Drug Structure in the Example of Rifampicin, Levofloxacin and Rapamycin - MDPI.
  • Vertex AI Search. Phenylalanine containing hydrophobic nanospheres for antibody purification - PubMed.

Sources

Application

Using N-(1-Oxododecyl)-L-phenylalanine for chiral resolution

Application Note: Chiral Resolution of Amino Acids using N-(1-Oxododecyl)-L-phenylalanine via Ligand Exchange MEKC Abstract This application note details the protocol for utilizing N-(1-Oxododecyl)-L-phenylalanine (also...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral Resolution of Amino Acids using N-(1-Oxododecyl)-L-phenylalanine via Ligand Exchange MEKC

Abstract

This application note details the protocol for utilizing N-(1-Oxododecyl)-L-phenylalanine (also known as N-Lauroyl-L-phenylalanine) as a chiral selector in Capillary Electrophoresis (CE). While this molecule acts as an anionic surfactant capable of forming micelles, its enantioselectivity is significantly amplified when employed in Ligand Exchange-Micellar Electrokinetic Chromatography (LE-MEKC) . This guide focuses on the LE-MEKC modality, where the surfactant forms a ternary complex with Copper(II) ions and the target analyte, enabling high-resolution separation of unmodified amino acid enantiomers.

Introduction & Mechanism of Action

N-(1-Oxododecyl)-L-phenylalanine is an amphiphilic amino acid derivative. It possesses a hydrophobic C12 (lauroyl) tail and a chiral L-phenylalanine head group.

The Dual-Mode Mechanism

In LE-MEKC, this molecule functions through two synergistic mechanisms:

  • Micellar Pseudostationary Phase: Above its Critical Micelle Concentration (CMC), the surfactant aggregates into micelles. The hydrophobic core solubilizes neutral analytes, while the anionic surface interacts with cationic species.

  • Chiral Ligand Exchange (CLE): In the presence of Cu(II), the L-phenylalanine head group coordinates with the metal ion. The analyte (an amino acid enantiomer) displaces one ligand or coordinates axially, forming a diastereomeric ternary complex: [Selector-Cu(II)-Analyte] .

The thermodynamic stability differences between the L-Selector-Cu-L-Analyte and L-Selector-Cu-D-Analyte complexes drive the chiral separation.

Mechanistic Pathway Diagram

LE_MEKC_Mechanism Selector N-(1-Oxododecyl)-L-Phe (Chiral Selector) Cu Copper(II) Ion (Central Coordinator) Selector->Cu Coordinates Micelle Micellar Aggregate (Pseudostationary Phase) Selector->Micelle Aggregates (>CMC) Complex_L Ternary Complex A [L-Sel - Cu - L-Ana] (More Stable/Retained) Cu->Complex_L + L-Analyte Complex_D Ternary Complex B [L-Sel - Cu - D-Ana] (Less Stable/Faster) Cu->Complex_D + D-Analyte Micelle->Cu Surface Binding Racemate Racemic Analyte (D/L-Amino Acid) Racemate->Complex_L Racemate->Complex_D Detection Detector Response (Split Peaks) Complex_L->Detection Slow Migration Complex_D->Detection Fast Migration

Figure 1: Mechanistic pathway of Chiral Ligand Exchange within a micellar environment. The differential stability of the ternary complexes results in separation.

Experimental Protocol

Materials & Reagents
  • Chiral Selector: N-(1-Oxododecyl)-L-phenylalanine (Custom synthesis or commercial high-purity grade >98%).

  • Metal Source: Copper(II) Sulfate Pentahydrate (

    
    ) or Copper(II) Acetate.
    
  • Buffer Component: Ammonium Acetate (

    
    ).
    
  • pH Adjuster: Acetic Acid (10%) and Ammonium Hydroxide (10%).

  • Solvent: HPLC-grade Methanol (optional, for solubility enhancement).

  • Water: Milli-Q (18.2 MΩ·cm).

Preparation of Background Electrolyte (BGE)

Target: 10 mM Chiral Selector, 5 mM Cu(II), 20 mM Buffer, pH 4.5.

  • Stock Buffer Prep (100 mM): Dissolve

    
     in water. Adjust pH to 4.5 using Acetic Acid.
    
  • Selector Solubilization (Critical Step):

    • Weigh N-(1-Oxododecyl)-L-phenylalanine equivalent to 20 mM (final concentration in stock).

    • Note: Long-chain N-acyl amino acids have limited solubility in pure acidic water. Dissolve initially in a small volume of Methanol (10% of final volume) or 0.1 M NaOH, then dilute with water.

    • Validation: Ensure the solution is clear. If turbid, sonicate at 40°C for 15 mins.

  • Copper Stock (50 mM): Dissolve

    
     in water.
    
  • Final BGE Assembly:

    • Mix calculated volumes to achieve:

      • 10 mM N-(1-Oxododecyl)-L-phenylalanine

      • 5 mM

        
         (Molar ratio 2:1 Selector:Cu is standard)
        
      • 20 mM Ammonium Acetate

    • Final pH Adjustment: Carefully adjust final pH to 4.5.

    • Filtration: Filter through a 0.45 µm regenerated cellulose membrane. Do not use Nylon as it may bind the surfactant.

Capillary Conditioning & Separation Method
ParameterSetting / Description
Capillary Fused Silica, 50 µm I.D.

50 cm (effective length)
Temperature 25°C (Control is critical for micelle stability)
Voltage +20 kV to +25 kV (Normal Polarity)
Injection Hydrodynamic: 50 mbar for 5 seconds
Detection UV-Vis / PDA at 254 nm (detecting the Copper-Amino Acid complex)
Pre-Run Rinse 1. 0.1 M NaOH (2 min)2. Milli-Q Water (2 min)3. BGE (5 min)

Method Development & Optimization Workflow

This workflow ensures the protocol is self-validating. If resolution (


) is 

, follow the optimization branches.

Optimization_Workflow Start Initial Run (10mM Selector, 5mM Cu, pH 4.5) Check_Rs Calculate Resolution (Rs) Start->Check_Rs Success Rs > 1.5 Validation Complete Check_Rs->Success Yes Fail_Low Rs < 1.5 (Poor Separation) Check_Rs->Fail_Low No Opt_pH Adjust pH (Range 4.0 - 5.5) Fail_Low->Opt_pH Step 1: Charge State Opt_Ratio Adjust Cu:Selector Ratio (Try 1:1 or 1:4) Opt_pH->Opt_Ratio Step 2: Complex Stability Opt_Org Add Organic Modifier (5-10% Methanol/ACN) Opt_Ratio->Opt_Org Step 3: Solvation Opt_Org->Check_Rs Retest

Figure 2: Step-by-step optimization logic for maximizing chiral resolution.

Troubleshooting & Critical Considerations

Current Instability
  • Symptom: Fluctuating current during the run.

  • Cause: Joule heating or precipitation of the Cu-Surfactant complex.

  • Solution: Reduce voltage to 15 kV or decrease BGE conductivity (lower Ammonium Acetate concentration to 10 mM). Ensure the capillary temperature is strictly regulated.

Baseline Noise
  • Cause: Copper complexes absorb at low UV wavelengths.

  • Solution: Detect at 254 nm (complex absorption) rather than 200-210 nm (peptide bond). This improves Signal-to-Noise ratio for the copper-analyte complex specifically.

Solubility Issues
  • Observation: The BGE is cloudy.

  • Mechanism: The "1-Oxododecyl" chain is highly hydrophobic. At low pH, the carboxylic head group protonates, reducing solubility.

  • Fix: Maintain pH > 4.0. If working at lower pH is required for selectivity, add 10-15% Acetonitrile to the BGE to stabilize the micelles and prevent precipitation.

References

  • Dimitrova, P., & Bart, H. J. (2010). Non-ionic surfactant modified ligand exchange chromatography using copper (II) complex of N,N-dimethyl-L-phenylalanine as the chiral additive for enantioselective amino acids separation.[1] Analytica Chimica Acta, 663(1), 109-116.[1] Link[1]

  • Rothbauer, G. A., et al. (2018). NMR Investigation of Micelle Formation by a Phenylalanine-based Biosurfactant. Journal of Surfactants and Detergents, 21, 139–153.[2] Link

  • Gubitz, G., & Schmid, M. G. (2008). Chiral separation by capillary electrophoresis using solid and liquid chiral selectors.[3][4][5] Journal of Chromatography A, 1204(2), 140-156. Link

  • Sreenu, B., et al. (2015).[6] Synthesis and surface-active properties of sodium N-acylphenylalanine surfactants. Journal of Surfactants and Detergents, 18, 247–254. Link

Sources

Method

Preparation of injectable hydrogels based on N-(1-Oxododecyl)-L-phenylalanine

Application Note: Preparation of Injectable Hydrogels based on N-(1-Oxododecyl)-L-phenylalanine Introduction & Scope This guide details the preparation of injectable supramolecular hydrogels using N-(1-Oxododecyl)-L-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Injectable Hydrogels based on N-(1-Oxododecyl)-L-phenylalanine

Introduction & Scope

This guide details the preparation of injectable supramolecular hydrogels using N-(1-Oxododecyl)-L-phenylalanine (also known as N-Lauroyl-L-phenylalanine or C12-Phe). Unlike polymeric hydrogels that rely on covalent cross-linking, this system utilizes Low Molecular Weight Gelators (LMWGs) .[1] These molecules self-assemble into nanofibrous networks via non-covalent interactions (hydrogen bonding,


-

stacking, and hydrophobic effects).[2]

Key Advantages:

  • Shear-Thinning/Thixotropy: The gel structure disrupts under shear stress (injection) and recovers immediately upon rest (depot formation).

  • Biocompatibility: Composed of endogenous metabolites (fatty acid and amino acid).

  • Stimuli-Responsiveness: Gelation is triggered by pH changes or ionic strength, allowing for in situ gelation.

Chemical Basis & Mechanism

The gelation of N-(1-Oxododecyl)-L-phenylalanine is primarily driven by a pH-switch mechanism .

  • Sol State (High pH): The terminal carboxylic acid is deprotonated (

    
    ). Electrostatic repulsion prevents assembly.
    
  • Transition: Lowering the pH (protonation) reduces repulsion.

  • Gel State (Low pH): The hydrophobic dodecyl tail and the aromatic phenylalanine side-chain drive aggregation, while the amide bonds form directional hydrogen bonds, creating high-aspect-ratio nanofibers that entrap water.

GelationMechanism cluster_0 Sol State (pH > pKa) cluster_1 cluster_2 Assembly Process cluster_3 Hydrogel State Sol Ionized Monomers (COO- Repulsion) Trigger Acidification (HCl or GDL) Sol->Trigger Protonation Interactions Hydrophobic Effect + Amide H-Bonding Trigger->Interactions Stacking π-π Stacking (Phenyl Ring) Interactions->Stacking Network Entangled Nanofibers (3D Network) Stacking->Network Water Entrapment

Figure 1: Mechanistic pathway of N-(1-Oxododecyl)-L-phenylalanine self-assembly from solution to hydrogel.

Experimental Protocol

Safety Note: N-(1-Oxododecyl)-L-phenylalanine is generally non-toxic, but standard PPE (gloves, goggles) is required when handling NaOH and HCl.

Materials Required
  • Gelator: N-(1-Oxododecyl)-L-phenylalanine (Synthesized via Schotten-Baumann reaction or purchased).

  • Solvent: Deionized water (Milli-Q) or Phosphate Buffered Saline (PBS).

  • Base: 1M NaOH (Sodium Hydroxide).

  • Acid Trigger (Option A): Glucono-

    
    -lactone (GDL) – Recommended for homogeneous gels.
    
  • Acid Trigger (Option B): 1M HCl – Recommended for fast screening.

Method A: Homogeneous Gelation via GDL Hydrolysis (Gold Standard)

This method uses GDL, which slowly hydrolyzes to gluconic acid, ensuring uniform pH reduction and preventing local precipitation.

Step-by-Step Workflow:

  • Weighing: Weigh 10 mg of N-(1-Oxododecyl)-L-phenylalanine into a glass vial.

  • Dissolution (Sol Formation):

    • Add 0.9 mL of Deionized Water.

    • Add roughly 1 equivalent of NaOH (e.g., 10-20

      
      L of 1M NaOH) to adjust pH to ~10-11.
      
    • Action: Vortex or sonicate until the solution is completely clear.

  • Drug Loading (Optional):

    • Add the therapeutic agent (small molecule or protein) to this alkaline solution.

    • Note: Ensure the drug is stable at pH 10 for the short mixing duration.

  • Trigger Addition:

    • Weigh GDL powder (typically 1-2 equivalents relative to NaOH).

    • Dissolve GDL in 0.1 mL water and immediately add to the precursor solution.

    • Final Concentration: 1.0 wt% (10 mg/mL).

  • Gelation:

    • Leave the vial undisturbed at room temperature (25°C).

    • Observation: Gelation occurs within 20–60 minutes as GDL hydrolyzes.

Method B: Rapid Gelation via HCl (Screening)

Use this for quick confirmation of gelation ability.

  • Prepare the alkaline solution as in Method A (Steps 1-3).

  • Dropwise add 0.5M or 1M HCl while vortexing.

  • Stop immediately when the solution becomes viscous or turbid.

  • Risk: Can cause local precipitation (clumps) rather than a uniform matrix.

Visualization of Experimental Workflow

Workflow Start Weigh Gelator (N-Lauroyl-Phe) Dissolve Add Water + NaOH (pH > 10) Start->Dissolve Check Is Solution Clear? Dissolve->Check Sonicate Sonicate / Heat Check->Sonicate No (Cloudy) Load Add Drug / Cargo (Optional) Check->Load Yes (Clear) Sonicate->Check AddGDL Add GDL Solution (Slow Acidification) Load->AddGDL Wait Incubate at 25°C (30-60 mins) AddGDL->Wait Final Injectable Hydrogel (pH ~ 6-7) Wait->Final

Figure 2: Step-by-step protocol for preparing homogeneous hydrogels using the GDL method.

Characterization & Validation

To ensure scientific integrity, the resulting material must be validated using the following parameters.

A. Inverted Vial Test (Qualitative)
  • Procedure: Turn the vial upside down.

  • Pass Criteria: No flow is observed under its own weight.

B. Rheology (Quantitative - Critical for Injectability)

Perform oscillatory rheology using a parallel plate geometry (20-25 mm).

Test TypeParameterExpected Result for Gel
Strain Sweep 0.1% to 1000% strainLinear Viscoelastic Region (LVR) ends at critical strain (

).

before

.
Frequency Sweep 0.1 to 100 rad/s

(Storage Modulus) is independent of frequency and roughly 1 order of magnitude higher than

(Loss Modulus).
Thixotropy Loop Alt. low/high strainStep 1 (Low Strain):

(Gel).Step 2 (High Strain):

(Sol/Flow).Step 3 (Low Strain): Rapid recovery of

.
C. Morphology (SEM/TEM)
  • Preparation: Lyophilize the hydrogel (Xerogel) or use Cryo-TEM.

  • Expectation: A dense network of entangled nanofibers (width typically 10–50 nm).

Troubleshooting & Expert Tips

  • Precipitation instead of Gelation:

    • Cause: pH dropped too fast (using strong HCl) or final pH is too low (< pH 4).

    • Fix: Use GDL for slower acidification. Target a final pH of 6.0–7.0.

  • Gel is too weak:

    • Cause: Concentration is below the Critical Gelation Concentration (CGC).

    • Fix: Increase gelator concentration (e.g., from 0.5 wt% to 1.0 or 1.5 wt%).

  • Insoluble Precursor:

    • Cause: The fatty acid tail is highly hydrophobic.

    • Fix: Ensure the initial pH is >10. Mild heating (40°C) aids dissolution.

References

  • Reddy, S. M., et al. (2025).[3] Phenylalanine-Based Amphiphilic Self-Assembled Materials: Gels or Crystals? Chemistry – A European Journal. 1

  • Ryan, D. M., & Nilsson, B. L. (2012). Self-Assembled Amino Acid and Peptide Hydrogels as Scaffolds for Tissue Engineering. Polymer Chemistry.[4][5] (Contextual grounding on peptide hydrogel mechanisms).

  • Adams, D. J., et al. (2009). The effect of the counterion on the pH-dependent gelation of N-(fluorenylmethoxycarbonyl)phenylalanine and N-(fluorenylmethoxycarbonyl)tyrosine. Soft Matter.
  • Li, J., et al. (2023). Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins.[6][7] ACS Applied Materials & Interfaces. 7

  • Du, X., et al. (2015). Essential Tips for the Preparation of Hydrogels from Low-Molecular-Weight Gelators. Chemical Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing precipitation during N-(1-Oxododecyl)-L-phenylalanine self-assembly

Welcome to the technical support center for the self-assembly of N-(1-Oxododecyl)-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the self-assembly of N-(1-Oxododecyl)-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you achieve consistent and reproducible results in your self-assembly experiments by understanding and controlling the key parameters that govern this process.

Introduction to N-(1-Oxododecyl)-L-phenylalanine Self-Assembly

N-(1-Oxododecyl)-L-phenylalanine is an amphiphilic molecule composed of a dodecanoic acid tail and an L-phenylalanine headgroup. This structure allows it to self-assemble in aqueous solutions into various nanostructures, such as nanofibers, ribbons, and hydrogels.[1][2] The driving forces behind this assembly are a delicate interplay of non-covalent interactions, including hydrophobic interactions between the dodecanoyl chains, and hydrogen bonding and π-π stacking between the phenylalanine residues.[3][4][5] However, uncontrolled aggregation can lead to unwanted precipitation, compromising experimental outcomes. This guide will address the common challenges and provide solutions to prevent precipitation and promote the desired self-assembled structures.

Frequently Asked Questions (FAQs)

Q1: My N-(1-Oxododecyl)-L-phenylalanine solution is cloudy and forms a precipitate immediately after dissolution. What is causing this?

A1: Immediate precipitation upon dissolution is often due to poor solubility, incorrect pH, or inappropriate solvent conditions. N-(1-Oxododecyl)-L-phenylalanine is a fatty acid-amino acid conjugate and its solubility is highly dependent on the pH of the solution. At neutral or acidic pH, the carboxylic acid group of the phenylalanine headgroup is protonated, reducing its solubility in water and leading to aggregation and precipitation.

To address this, it is crucial to dissolve the compound in a slightly basic solution (e.g., pH 8-10) to deprotonate the carboxylic acid, which increases its electrostatic repulsion and solubility.[6] The use of a small amount of a suitable organic co-solvent, like ethanol or DMSO, can also aid in the initial dissolution, but care must be taken as it can also influence the final self-assembled structure.

Q2: What is the optimal pH for the self-assembly of N-(1-Oxododecyl)-L-phenylalanine into hydrogels?

A2: The optimal pH for hydrogelation is typically achieved by a pH-triggered approach. Initially, the compound is dissolved at a higher pH (e.g., pH 8-10) to ensure complete dissolution.[6][7] Subsequently, the pH is gradually lowered to a final pH that is slightly below the pKa of the carboxylic acid group of phenylalanine (around pH 3-5). This controlled decrease in pH neutralizes the charge on the headgroups, reducing electrostatic repulsion and allowing the molecules to self-assemble into an ordered network of nanofibers, resulting in a self-supporting hydrogel.[6][8][9] Rapidly dropping the pH can lead to uncontrolled aggregation and precipitation instead of gelation.

Q3: Can temperature be used to control the self-assembly process?

A3: Yes, temperature is a critical parameter. For many amphiphilic molecules, increasing the temperature can enhance solubility and disrupt pre-existing aggregates, ensuring a homogenous solution before initiating self-assembly.[10][11] A common procedure involves heating the solution to dissolve the compound completely and then cooling it down to room temperature to induce self-assembly.[10] The cooling rate can also influence the final morphology of the self-assembled structures. Faster cooling may lead to kinetically trapped, less ordered structures, while slow cooling can favor the formation of more thermodynamically stable structures.

Q4: How does concentration affect the self-assembly and the risk of precipitation?

A4: Concentration plays a pivotal role. Below a certain concentration, known as the critical aggregation concentration (CAC), the molecules exist as monomers in solution.[12][13][14] Above the CAC, they begin to self-assemble. However, at very high concentrations, the kinetics of aggregation can be too rapid, leading to disordered precipitation rather than the formation of well-defined nanostructures.[3] It is essential to work within an optimal concentration range, which often needs to be determined empirically for your specific experimental conditions. Starting with a lower concentration and gradually increasing it can help identify the ideal range for forming the desired structures without precipitation.

Q5: What is the role of counterions and ionic strength in the self-assembly process?

A5: Counterions and ionic strength significantly influence the electrostatic interactions between the charged headgroups of N-(1-Oxododecyl)-L-phenylalanine.[12][15][16] Adding salts to the solution can screen the electrostatic repulsion between the deprotonated carboxyl groups, which can promote self-assembly.[17] However, excessive salt concentrations can lead to "salting out," where the solubility of the amphiphile is drastically reduced, causing precipitation.[18] The choice and concentration of counterions can also affect the morphology and stability of the resulting nanostructures.[12][15][16]

Troubleshooting Guide: Preventing Precipitation

This section provides a systematic approach to troubleshooting and preventing precipitation during your experiments.

Problem 1: Precipitation During Initial Dissolution
Potential Cause Recommended Solution Scientific Rationale
Incorrect pH Dissolve in a slightly basic aqueous solution (pH 8-10). A dilute NaOH solution can be used to adjust the pH.[6][7]At basic pH, the carboxylic acid group is deprotonated (-COO⁻), leading to electrostatic repulsion between molecules, which enhances solubility.[6]
Low Solubility Gently warm the solution (e.g., to 40-60 °C) while stirring. Use of a sonication bath can also aid dissolution.[10]Increased thermal energy helps to overcome intermolecular forces and break down insoluble aggregates, promoting dissolution.
Inappropriate Solvent Use a minimal amount of a water-miscible organic co-solvent (e.g., ethanol, DMSO) to aid initial dissolution before adding the aqueous buffer.The organic co-solvent can disrupt hydrophobic interactions, facilitating the initial dispersion of the amphiphile.
Problem 2: Precipitation Upon Induction of Self-Assembly (e.g., pH change)
Potential Cause Recommended Solution Scientific Rationale
Rapid pH Change Use a slow and controlled method for pH adjustment. For example, the hydrolysis of glucono-δ-lactone (GdL) provides a gradual decrease in pH.[7]A slow pH transition allows for the ordered self-assembly of nanofibers, leading to hydrogelation. A rapid pH drop causes a sudden loss of charge, leading to uncontrolled, amorphous aggregation and precipitation.[7]
High Concentration Work with a lower concentration of the amphiphile. Perform a concentration-dependent study to find the optimal range for self-assembly.At lower concentrations, the rate of aggregation is slower, favoring the formation of well-defined, hierarchical structures over disordered precipitates.[3]
Excessive Ionic Strength Reduce the concentration of salts in your buffer. If salts are necessary, screen different types and concentrations to find the optimal conditions.High ionic strength can excessively screen the repulsive charges, leading to rapid aggregation and precipitation (salting-out effect).[17][18]
Experimental Workflow for Preventing Precipitation

The following diagram illustrates a recommended workflow to minimize the risk of precipitation.

workflow cluster_dissolution Step 1: Dissolution cluster_self_assembly Step 2: Induction of Self-Assembly cluster_characterization Step 3: Characterization dissolve Dissolve N-(1-Oxododecyl)-L-phenylalanine in basic solution (pH 8-10) gentle_heat Gentle heating (40-60°C) and/or sonication dissolve->gentle_heat If dissolution is slow induce Induce self-assembly by gradual pH reduction (e.g., with GdL) gentle_heat->induce cool Controlled cooling to room temperature induce->cool characterize Characterize the resulting structures (e.g., TEM, Rheology) cool->characterize

Caption: Recommended experimental workflow for the self-assembly of N-(1-Oxododecyl)-L-phenylalanine.

Detailed Experimental Protocols

Protocol 1: Dissolution of N-(1-Oxododecyl)-L-phenylalanine
  • Weigh the desired amount of N-(1-Oxododecyl)-L-phenylalanine powder.

  • Add a small volume of deionized water.

  • Adjust the pH of the suspension to 8-10 by the dropwise addition of a dilute NaOH solution (e.g., 0.1 M) while stirring.

  • Gently warm the solution to 40-60 °C to aid dissolution. A clear solution should be obtained.

  • Allow the solution to cool to room temperature before inducing self-assembly.

Protocol 2: pH-Triggered Self-Assembly into a Hydrogel
  • Prepare a stock solution of N-(1-Oxododecyl)-L-phenylalanine at the desired concentration following Protocol 1.

  • Prepare a fresh stock solution of glucono-δ-lactone (GdL) in deionized water.

  • Add the GdL solution to the amphiphile solution while gently stirring. The final concentration of GdL should be calculated to achieve the target final pH.

  • Allow the mixture to stand undisturbed at room temperature. Gelation should occur over a period of minutes to hours, depending on the concentration and temperature.

Factors Influencing Self-Assembly

The following diagram illustrates the key factors that influence the self-assembly process and the balance between forming a hydrogel and unwanted precipitation.

factors SA Self-Assembly Process Hydrogel Hydrogel (Desired Outcome) SA->Hydrogel Controlled Aggregation Precipitate Precipitation (Undesired Outcome) SA->Precipitate Uncontrolled Aggregation pH pH pH->SA Temp Temperature Temp->SA Conc Concentration Conc->SA Ionic Ionic Strength Ionic->SA

Caption: Key factors influencing the self-assembly of N-(1-Oxododecyl)-L-phenylalanine.

References

  • Influence of Linear Diamine Counterions on the Self-Assembly of Glycine-, Alanine-, Valine-, and Leucine-Based Amphiphiles. (2024). PMC - NIH.
  • Interfacial activities and aggregation behaviors of N-acyl amino acid surfactants derived from vegetable oils. (n.d.).
  • Effect of pH on the Emergent Viscoelastic Properties of Cationic Phenylalanine-Derived Supramolecular Hydrogels. (2023). MDPI.
  • Stereoisomeric Effects of Diammoniumcyclohexane Counterions on the Self-Assembly of Amino Acid-Based Surfactants. (n.d.). MDPI.
  • Stereoisomeric Effects of Diammoniumcyclohexane Counterions on the Self-Assembly of Amino Acid-Based Surfactants. (2025). PubMed.
  • Self-Assembly of N-Terminal Aryl Amino Acids into Adaptive Single- and Double-Strand Helices. (2020). PubMed.
  • Peptide-amphiphile nanofibers: A versatile scaffold for the preparation of self-assembling m
  • Influence of Linear Diamine Counterions on the Self-Assembly of Glycine-, Alanine-, Valine-, and Leucine-Based Amphiphiles. (2024). NSF Public Access Repository.
  • Impact of Gelation Method on Thixotropic Properties of Phenylalanine-Derived Supramolecular Hydrogels. (2020). Langmuir.
  • Influence of Linear Diamine Counterions on the Self-Assembly of Glycine-, Alanine-, Valine-, and Leucine-Based Amphiphiles. (n.d.). Semantic Scholar.
  • Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based M
  • Simple pH-Triggered Control over Hydrogel Form
  • Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. (2014). PMC.
  • Self-assembly of amino acids toward functional biom
  • Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril form
  • What is the best way to prevent precipitation when complexing peptides with plasmids? (2022).
  • Self-assembling amphiphilic peptides. (n.d.). PMC.
  • Supramolecular Assembly of Peptide Amphiphiles. (n.d.). PMC.
  • Temperature-induced reversible self-assembly of diphenylalanine peptide and the structural transition from organogel to crystalline nanowires. (2014). PMC.
  • Temperature-induced reversible self-assembly of diphenylalanine peptide and the structural transition from organogel to crystalline nanowires. (2014). PubMed.

Sources

Optimization

Technical Support Center: A-Z Troubleshooting Guide for N-(1-Oxododecyl)-L-phenylalanine Formulations

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with N-(1-Oxododecyl)-L-phenylalanine formulations. This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with N-(1-Oxododecyl)-L-phenylalanine formulations. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome common hurdles and optimize your experimental outcomes.

I. Understanding and Mitigating Cytotoxicity: A Proactive Approach

N-(1-Oxododecyl)-L-phenylalanine, a lipoamino acid, holds promise in various biomedical applications. However, like many compounds with amphiphilic properties, cytotoxicity can be a significant concern. This guide will walk you through a systematic approach to identifying the root causes of cytotoxicity and implementing effective strategies to minimize it.

Diagram: Decision-Making Workflow for Cytotoxicity Reduction

cluster_0 Phase 1: Characterization & Assessment cluster_1 Phase 2: Formulation Optimization Observe Cytotoxicity Observe Cytotoxicity Characterize Formulation Characterize Formulation Observe Cytotoxicity->Characterize Formulation Select Cytotoxicity Assay Select Cytotoxicity Assay Characterize Formulation->Select Cytotoxicity Assay Establish Baseline IC50 Establish Baseline IC50 Select Cytotoxicity Assay->Establish Baseline IC50 Modify Excipients Modify Excipients Establish Baseline IC50->Modify Excipients High Cytotoxicity Proceed with Experiment Proceed with Experiment Establish Baseline IC50->Proceed with Experiment Re-evaluate Cytotoxicity Re-evaluate Cytotoxicity Modify Excipients->Re-evaluate Cytotoxicity Adjust pH Adjust pH Adjust pH->Re-evaluate Cytotoxicity Encapsulation Strategy Encapsulation Strategy Encapsulation Strategy->Re-evaluate Cytotoxicity Re-evaluate Cytotoxicity->Modify Excipients Iterate Re-evaluate Cytotoxicity->Proceed with Experiment Acceptable Cytotoxicity

Caption: A workflow for addressing cytotoxicity in formulations.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My cell viability has significantly decreased after treatment with my N-(1-Oxododecyl)-L-phenylalanine formulation. What are the potential causes and how can I troubleshoot this?

A1: Potential Causes & Solutions

Observed cytotoxicity can stem from several factors, ranging from the intrinsic properties of the molecule to the specifics of your formulation and experimental setup. Here's a breakdown of potential culprits and how to address them:

1. Intrinsic Compound Cytotoxicity:

  • Explanation: At certain concentrations, N-(1-Oxododecyl)-L-phenylalanine itself may induce cell death through mechanisms like membrane disruption or apoptosis.[1] High concentrations of L-phenylalanine have been shown to inhibit the growth of cells in culture.[2]

  • Troubleshooting:

    • Dose-Response Curve: The first crucial step is to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) of your formulation. This will establish the concentration range at which the compound is cytotoxic.

    • Assay Selection: Employ a variety of cytotoxicity assays to gain a comprehensive understanding of the mechanism of cell death.[3][4] Common assays include:

      • MTT/WST-1 Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.[3][5]

      • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating compromised membrane integrity.[4]

      • Apoptosis Assays (e.g., Annexin V/PI staining): These assays can differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[4]

2. Formulation-Induced Cytotoxicity:

  • Explanation: The components of your formulation, other than the active pharmaceutical ingredient (API), can contribute to or exacerbate cytotoxicity.[6][7]

  • Troubleshooting:

    • Excipient Toxicity: Test the cytotoxicity of your vehicle (the formulation without N-(1-Oxododecyl)-L-phenylalanine) at the same concentrations used in your experiments. Some excipients, particularly surfactants and co-solvents, can be cytotoxic.[7][8]

    • pH of the Formulation: The pH of your final formulation can significantly impact cell viability.[9][10] Measure the pH of your formulation and adjust it to a physiologically compatible range (typically pH 7.2-7.4) for your cell type. Studies have shown that acidic conditions can sometimes increase the cytotoxicity of certain compounds.[10][11]

3. Sub-optimal Cell Culture Conditions:

  • Explanation: Stressed or unhealthy cells are more susceptible to the cytotoxic effects of a compound.

  • Troubleshooting:

    • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination before starting your experiment.

    • Serum Concentration: The presence or absence of serum in your culture medium can influence the outcome. Serum proteins can sometimes bind to the compound, reducing its effective concentration.

Q2: I'm observing poor solubility of my N-(1-Oxododecyl)-L-phenylalanine, leading to precipitation in my cell culture media. How can I improve its solubility and reduce precipitation-induced cytotoxicity?

A2: Enhancing Solubility and Preventing Precipitation

Poor aqueous solubility is a common challenge with lipophilic compounds. Precipitation can lead to inaccurate dosing and physical stress on cells.

1. Formulation Strategies:

  • Explanation: Modifying the formulation is often the most effective way to improve the solubility of hydrophobic compounds.

  • Troubleshooting:

    • Co-solvents: The use of biocompatible co-solvents can enhance solubility. However, it's crucial to test the cytotoxicity of the co-solvent itself.

    • Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[12] Again, screen for surfactant-induced cytotoxicity.

    • pH Adjustment: The solubility of N-(1-Oxododecyl)-L-phenylalanine may be pH-dependent. Experiment with slight adjustments to the formulation's pH to see if solubility improves.

2. Advanced Delivery Systems:

  • Explanation: Encapsulating N-(1-Oxododecyl)-L-phenylalanine in a drug delivery system can significantly improve its solubility and reduce cytotoxicity.[13][14][15]

  • Troubleshooting:

    • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[13][16] Liposomal formulations can reduce the cytotoxicity of the encapsulated drug.[14][17]

    • Nanoparticles: Polymeric nanoparticles can be formulated to carry your compound.[15][18] These systems can offer controlled release and targeted delivery.[17]

Diagram: Experimental Workflow for Optimizing Solubility

cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Validation Observe Precipitation Observe Precipitation Confirm Poor Solubility Confirm Poor Solubility Observe Precipitation->Confirm Poor Solubility Adjust Formulation pH Adjust Formulation pH Confirm Poor Solubility->Adjust Formulation pH Assess Solubility Assess Solubility Adjust Formulation pH->Assess Solubility Incorporate Co-solvents/Surfactants Incorporate Co-solvents/Surfactants Incorporate Co-solvents/Surfactants->Assess Solubility Utilize Liposomes/Nanoparticles Utilize Liposomes/Nanoparticles Utilize Liposomes/Nanoparticles->Assess Solubility Evaluate Cytotoxicity Evaluate Cytotoxicity Assess Solubility->Evaluate Cytotoxicity Evaluate Cytotoxicity->Adjust Formulation pH Iterate Proceed with Experiment Proceed with Experiment Evaluate Cytotoxicity->Proceed with Experiment

Caption: A workflow for addressing solubility issues in formulations.

III. Protocols

Protocol 1: Basic Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of your N-(1-Oxododecyl)-L-phenylalanine formulation.[3]

Materials:

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • N-(1-Oxododecyl)-L-phenylalanine formulation

  • Vehicle control (formulation without the active compound)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of your N-(1-Oxododecyl)-L-phenylalanine formulation in complete cell culture medium. Also, prepare corresponding dilutions of your vehicle control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and vehicle controls to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Preparation of a Simple Liposomal Formulation

This protocol provides a basic method for encapsulating N-(1-Oxododecyl)-L-phenylalanine into liposomes using the thin-film hydration method.

Materials:

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Cholesterol

  • N-(1-Oxododecyl)-L-phenylalanine

  • Chloroform or another suitable organic solvent

  • Phosphate-buffered saline (PBS) or another aqueous buffer

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (optional, for size control)

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and N-(1-Oxododecyl)-L-phenylalanine in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film by adding PBS and vortexing. This will form multilamellar vesicles (MLVs).

  • Sonication: Sonicate the MLV suspension using a bath or probe sonicator to reduce the size of the liposomes and form small unilamellar vesicles (SUVs).

  • Extrusion (Optional): For a more uniform size distribution, pass the liposome suspension through an extruder with polycarbonate membranes of a defined pore size.

  • Purification: Remove any unencapsulated N-(1-Oxododecyl)-L-phenylalanine by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

IV. Quantitative Data Summary

ParameterTroubleshooting StrategyExpected Outcome
High Cytotoxicity Perform dose-response to find IC50Determine non-toxic concentration range
Test vehicle control for toxicityIsolate compound-specific cytotoxicity
Adjust formulation pH to 7.2-7.4Reduced pH-induced cell stress
Encapsulate in liposomes/nanoparticlesDecreased off-target effects
Poor Solubility Adjust formulation pHIncreased compound solubility
Incorporate biocompatible co-solventsEnhanced solubilization
Formulate with non-toxic surfactantsMicellar encapsulation of the compound
Utilize liposomal/nanoparticle deliveryImproved aqueous dispersibility

V. References

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Preprints.org. Retrieved February 13, 2026, from [Link]

  • Wang, Y., et al. (2025). Applications of liposomes and lipid nanoparticles in cancer therapy: current advances and prospects. Journal of Nanobiotechnology, 23(1), 12.

  • Cytotoxicity Assays: Measurement Of Cell Death. (n.d.). Da-Ta Biotech. Retrieved February 13, 2026, from [Link]

  • Cytotoxicity Assays. (n.d.). Bosterbio. Retrieved February 13, 2026, from [Link]

  • Al-Sawaftah, N., et al. (2024). Advances in liposomal nanotechnology: from concept to clinics. RSC Advances, 14(50), 36691-36713.

  • Sangwan, P. (2022). Liposomes and nanoparticles for drug delivery in cancer treatment. International Journal of Advanced Research in Engineering, Science & Management, 8(7), 1-5.

  • Pattni, B. S., et al. (2015). Advancements in Liposomal Nanomedicines: Innovative Formulations, Therapeutic Applications, and Future Directions in Precision Medicine. Cancers, 7(4), 2345-2381.

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. Retrieved February 13, 2026, from [Link]

  • Kondos, N., et al. (2024). Recent Trends in Nano Drug Delivery Systems to Treat Cancers: With Special Focus on Liposomal Drug Delivery Systems. SciBase Oncology, 2(1), 1009.

  • Technical Support Center: Strategies to Reduce Drug-Induced Cytotoxicity. (2025, November). Benchchem.

  • Shah, S. M., et al. (2014). Formulation approaches in mitigating toxicity of orally administrated drugs. Pharmaceutical Development and Technology, 19(3), 257-267.

  • Lee, S., et al. (2025). Influence of pH on the cytotoxic activity of organic acids against breast cancer cells. Bioorganic & Medicinal Chemistry, 123, 118330.

  • Liu, H., et al. (2007). Approaches to Reducing Toxicity of Parenteral Anticancer Drug Formulations Using Cyclodextrins. PDA Journal of Pharmaceutical Science and Technology, 61(5), 378-387.

  • Reisner, K., et al. (2013). Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. Journal of Biological Inorganic Chemistry, 18(7), 817-828.

  • Dutta, S., et al. (2018). APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. Journal Of Harmonized Research in Pharmacy, 7(3), 61-71.

  • Rock, E., & Keegan, P. (2001). Developing Drugs to Decrease the Toxicity of Chemotherapy. Journal of Clinical Oncology, 19(18_suppl), 57S-60S.

  • The Importance of Excipients in Drugs. (2024). Acta Chimica et Pharmaceutica Indica, 14(5), 275-276.

  • October 2024 – RSC Advances Blog. (2024, October 25). RSC Blogs. Retrieved February 13, 2026, from [Link]

  • The Impact of Excipients on Drug Efficacy. (2024, August 5). ChemIntel360. Retrieved February 13, 2026, from [Link]

  • Ali, A., et al. (2022). Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. Gels, 8(11), 706.

  • Varlas, S., et al. (2022). Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications. Pharmaceutics, 14(12), 2748.

  • Nemes, D., et al. (2018). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms-Assessment of Cytotoxicity and Antimicrobial Activity. Molecules, 23(7), 1827.

  • How Does the Study MD of pH-Dependent Exposure of Nanoparticles Affect Cellular Uptake of Anticancer Drugs? (2023). International Journal of Molecular Sciences, 24(4), 3485.

  • Nemes, D., et al. (2018). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. Molecules, 23(7), 1827.

  • Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. (2020). Biomacromolecules, 21(11), 4524-4534.

  • Matthews, N. E., et al. (1997). Nitric oxide enhancement of melphalan-induced cytotoxicity. British Journal of Cancer, 76(6), 725-731.

  • Zhang, Y., et al. (2011). Highly efficient drug delivery nanosystem via L-phenylalanine triggering based on supramolecular polymer micelles. Macromolecular Rapid Communications, 32(8), 647-652.

  • Bhattacharya, S., & Chowdhury, A. (2023). Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites - A Review. Current Pharmaceutical Design, 29(16), 1231-1242.

  • Diaz-Trelles, R., et al. (2020). Lipid nanoparticle delivers phenylalanine ammonia lyase mRNA to the liver leading to catabolism and clearance of phenylalanine in a phenylketonuria mouse model. Molecular Genetics and Metabolism Reports, 25, 100668.

  • Phenylalanine sensitive K562-D cells for the analysis of the biochemical impact of excess amino acid. (2014). Scientific Reports, 4, 6936.

  • Application Notes and Protocols: Glycyl-L-phenylalanine in Drug Delivery Systems. (2025). Benchchem.

  • Jadot, M., et al. (1990). Cytotoxicity and effect of glycyl-D-phenylalanine-2-naphthylamide on lysosomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1027(2), 205-209.

  • Glushakov, A. V., et al. (1998). Specific Inhibition of N-methyl-D-aspartate Receptor Function in Rat Hippocampal Neurons by L-phenylalanine at Concentrations Observed During Phenylketonuria. Journal of Neuroscience, 18(9), 3323-3329.

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024). Scientific Reports, 14(1), 4683.

  • Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. (1976). Journal of Cellular Physiology, 88(3), 357-366.

  • Phenylalanine. (n.d.). Retrieved February 13, 2026, from [Link]

  • Nitric oxide enhancement of melphalan-induced cytotoxicity. (1997). British Journal of Cancer, 76(6), 725-731.

  • N-(1-deoxy-1-fructosyl)phenylalanine. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting

Adjusting viscoelastic properties of N-(1-Oxododecyl)-L-phenylalanine matrices

Status: Operational Operator: Senior Application Scientist Topic: Rheological Tuning & Troubleshooting for Supramolecular Hydrogels System Overview & Chemical Identity[1] User Note: In literature and protocols, N-(1-Oxod...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Rheological Tuning & Troubleshooting for Supramolecular Hydrogels

System Overview & Chemical Identity[1]

User Note: In literature and protocols, N-(1-Oxododecyl)-L-phenylalanine is frequently referred to as N-Lauroyl-L-phenylalanine or C12-L-Phe . It is a Low Molecular Weight Gelator (LMWG) that self-assembles into fibrous networks via non-covalent interactions (hydrogen bonding and


 stacking).

Unlike polymeric hydrogels, the viscoelasticity of C12-L-Phe matrices is governed by the kinetics of self-assembly . The matrix is not a static cross-linked polymer but a dynamic supramolecular network. Therefore, how you make it (process history) is just as critical as what is in it (composition).

Critical Process Parameters (CPP) for Viscoelastic Tuning

To adjust stiffness (


) and flow (

), you must control the assembly trigger. We recommend the pH-Switch Method over thermal cycling for reproducible viscoelastic data.
The "Control Knobs"
ParameterEffect on MatrixMechanism
Gelator Concentration Primary Driver of

Follows a power law (

). Higher concentration increases fiber density and junction points.
Trigger Rate (GdL vs. HCl) Homogeneity GdL (Glucono-

-lactone)
hydrolyzes slowly, lowering pH uniformly. This creates homogeneous networks with higher

. HCl causes rapid, local protonation, leading to heterogeneous aggregates and weaker gels.
Ionic Strength (Salt) Fiber Bundling Salts screen surface charges on fibers. Moderate salt promotes bundling (stiffer); excess salt causes precipitation (syneresis).
Final pH Fiber Stability The

of the carboxylic acid is

. Maximum stiffness often occurs slightly below the

where protonation drives H-bonding.

Standard Operating Procedure (SOP): Homogeneous Gelation

Objective: Create a reproducible hydrogel with tunable


 (Storage Modulus) using the slow-hydrolysis method.
Protocol
  • Dissolution: Suspend N-(1-Oxododecyl)-L-phenylalanine in deionized water. Add 1 molar equivalent of NaOH (0.1 M or 1 M depending on volume) to deprotonate the carboxylic acid. Sonicate until clear.

    • Checkpoint: Solution must be transparent. If cloudy, check pH (should be > 8.0).

  • Trigger Addition: Add a calculated amount of Glucono-

    
    -lactone (GdL)  powder or fresh solution.
    
    • Ratio: Typically 1.0 to 2.0 molar equivalents relative to NaOH.

  • Quiescent Assembly: Vortex immediately for 10 seconds, then leave undisturbed.

    • Time: Gelation occurs over 30–120 minutes depending on concentration.

  • Maturation: Allow the gel to age for 12–24 hours before rheological testing to ensure thermodynamic equilibrium.

Workflow Diagram

GelationWorkflow Start Solid C12-L-Phe Dissolve Dissolution (pH > 9, NaOH) Start->Dissolve Deprotonation Trigger Add Trigger (GdL) Dissolve->Trigger Mix Rapidly Process Hydrolysis & Self-Assembly Trigger->Process Slow pH Drop Gel Hydrogel Matrix (Entangled Fibers) Process->Gel Fiber Formation

Caption: Kinetic pathway for homogeneous supramolecular gelation via GdL hydrolysis.

Troubleshooting Guide (FAQ)

Q1: My sample precipitates as white aggregates instead of forming a gel. Why?

  • Diagnosis: "Crash precipitation." The pH dropped too fast, or the final pH is too low.

  • The Science: If the pH crosses the

    
     instantly (e.g., using strong HCl), the molecules protonate and aggregate hydrophobically before they can organize into fibers.
    
  • Fix: Switch to GdL (Glucono-

    
    -lactone).[1] If already using GdL, reduce the GdL:NaOH ratio to slow the kinetics.
    

Q2: The gel is transparent but too weak (


 < 100 Pa). How do I stiffen it? 
  • Diagnosis: Below Critical Gelation Concentration (CGC) or insufficient fiber bundling.

  • Fix:

    • Increase concentration (try 0.5 wt% to 1.0 wt%).

    • Add a mono-valent salt (e.g., 100 mM NaCl). This screens the repulsion between fibers, encouraging them to bundle into thicker, stiffer struts.

Q3: I see "Syneresis" (solvent leaking out) after 24 hours.

  • Diagnosis: The network is contracting and expelling water. This often happens if the gel becomes too hydrophobic.

  • Fix: The final pH might be too low. Adjust the GdL amount so the final pH rests closer to 5.0–5.5 rather than < 4.0. Alternatively, increase the gelator concentration to improve water retention capacity.

Q4: My rheology data shows


 (Liquid-like) even though it looks solid. 
  • Diagnosis: Wall slip. The gel is slipping against the rheometer plates.

  • Fix: Use sandblasted or cross-hatched geometries (plates). LMWGs are prone to forming a water layer at the smooth steel interface.

Advanced Tuning Logic

Use this decision tree to navigate viscoelastic adjustments based on your experimental data.

TuningLogic Problem Current State: Unsatisfactory Rheology CheckType Is the gel Cloudy or Clear? Problem->CheckType Cloudy Cloudy/Opaque CheckType->Cloudy Clear Clear/Translucent CheckType->Clear ActionCloudy Issue: Kinetic Aggregation Action: Switch to GdL or Reduce Salt Cloudy->ActionCloudy CheckStiff Is G' high enough? Clear->CheckStiff LowG No, G' is too low CheckStiff->LowG HighG Yes, but brittle CheckStiff->HighG ActionLowG Action: Increase Conc. or Add NaCl (100mM) LowG->ActionLowG ActionBrittle Action: Decrease GdL (Target pH ~ pKa) HighG->ActionBrittle

Caption: Decision matrix for troubleshooting rheological deficiencies in C12-L-Phe matrices.

References

  • Draper, E. R., & Adams, D. J. (2017).[1] Low-Molecular-Weight Gels: The State of the Art. Chem, 3(3), 390–410. Link

  • Adams, D. J., et al. (2009). The effect of the counterion on the pH-triggered gelation of a hydrogelator. Soft Matter, 5, 1986-1996. Link

  • McAulay, K., et al. (2020). Impact of Gelation Method on Thixotropic Properties of Phenylalanine-Derived Supramolecular Hydrogels. Soft Matter, 16, 9616-9624. Link

  • Xie, Y., et al. (2019). Controlled mechanical properties and supramolecular chirality of hydrogels via pH change.[2][3] MethodsX, 6, 417-423. Link

Sources

Reference Data & Comparative Studies

Validation

Validating Drug Release Kinetics: N-(1-Oxododecyl)-L-phenylalanine Supramolecular Matrices

Executive Summary N-(1-Oxododecyl)-L-phenylalanine (also known as N-lauroyl-L-phenylalanine or C12-Phe) represents a class of Low Molecular Weight Gelators (LMWGs) that challenge traditional polymeric drug delivery syste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(1-Oxododecyl)-L-phenylalanine (also known as N-lauroyl-L-phenylalanine or C12-Phe) represents a class of Low Molecular Weight Gelators (LMWGs) that challenge traditional polymeric drug delivery systems. Unlike PLGA or PEG-based hydrogels, C12-Phe matrices do not rely on covalent crosslinking. Instead, they utilize non-covalent interactions (


-

stacking, hydrogen bonding, and hydrophobic effects) to self-assemble into fibrous networks.

This guide provides a technical framework for validating the release kinetics of small molecules and biologics from these matrices. It contrasts C12-Phe performance against industry standards and details a self-validating experimental protocol designed to minimize common artifacts found in hydrogel dissolution testing.

Part 1: The Matrix Architecture

To validate release kinetics, one must first understand the release mechanism. C12-Phe is an amphiphilic hydrogelator. Its release profile is governed by two concurrent phenomena: diffusion through the aqueous channels of the fiber network and surface erosion of the supramolecular assembly.

Mechanism of Action

The C12-Phe monomer self-assembles into high-aspect-ratio fibers upon pH adjustment (typically shifting from alkaline solution to physiological pH 7.4). These fibers entangle to trap water and the drug payload.

SelfAssembly Monomer C12-Phe Monomer (Amphiphilic) Nucleation Nucleation (Bilayer Formation) Monomer->Nucleation Hydrophobic Effect Trigger Trigger (pH < pKa or Salt) Trigger->Nucleation Fibers Nanofibrous Network (H-Bonding / π-π Stacking) Nucleation->Fibers 1D Growth Gel Supramolecular Hydrogel (Drug Entrapped) Fibers->Gel 3D Entanglement

Figure 1: Self-assembly pathway of N-(1-Oxododecyl)-L-phenylalanine. The transition from monomer to gel is reversible, offering unique shear-thinning properties.

Part 2: Comparative Analysis

Researchers often default to PLGA. However, for sensitive biologics or short-term release applications, C12-Phe offers distinct advantages regarding biocompatibility and degradation byproducts.

Comparative Performance Matrix
FeatureN-(1-Oxododecyl)-L-phenylalanine (C12-Phe)PLGA (Poly lactic-co-glycolic acid)Chemically Crosslinked Hydrogels (e.g., PEG-DA)
Matrix Type Supramolecular (Physical)Polymeric (Bulk eroding)Polymeric (Covalent)
Gelation Trigger pH, Temperature, or Cation additionSolvent evaporation / PrecipitationUV Light or Chemical Initiator
Degradation Products Fatty acid (Lauric acid) + Amino acid (Phenylalanine). Bio-neutral. Lactic acid + Glycolic acid. Acidic (pH drop). Polymeric fragments (Renal clearance required).
Drug Compatibility Excellent for hydrophobic drugs & peptides.Good for small molecules; Acidic microclimate can denature proteins.Excellent for hydrophilic drugs; Covalent reaction may damage payload.
Release Profile Tunable (Fickian Diffusion + Erosion). often exhibits burst release.Tri-phasic (Burst -> Lag -> Erosion).Swelling-controlled (Zero-order possible).
Injectability Shear-thinning (Injectable as a gel).[1]Requires microsphere formulation for injection.Not injectable post-gelation.

Critical Insight: Choose C12-Phe when delivering acid-sensitive proteins or when an injectable, in-situ forming depot is required. Avoid C12-Phe if the drug is highly soluble in the gelator's lipid domain, as this may prevent release entirely (permanent entrapment).

Part 3: Experimental Validation Protocol

Standard dialysis bag methods often fail for LMWGs because the rate-limiting step becomes the dialysis membrane rather than the gel matrix. The following protocol uses a Membrane-less Dissolution Model or a Franz Diffusion Cell to ensure data integrity.

Workflow: The "Free-Surface" Release Assay

This setup validates kinetics without the interference of a secondary membrane barrier.

ValidationWorkflow Prep 1. Gel Preparation (Dissolve C12-Phe + Drug at pH 8-9, then lower to pH 7.4 with GdL or HCl) Equilib 2. Gel Maturation (Allow 12-24h at 37°C for fiber stability) Prep->Equilib Setup 3. Release Setup (Layer PBS gently over gel surface. Maintain Sink Conditions) Equilib->Setup Sampling 4. Sampling Loop (Remove aliquot -> Replace volume) Setup->Sampling Sampling->Sampling t = 1, 2, 4, 8, 24h Analysis 5. Quantification (HPLC / UV-Vis) Sampling->Analysis Modeling 6. Kinetic Modeling (Fit to Peppas/Higuchi) Analysis->Modeling

Figure 2: Step-by-step validation workflow for determining kinetic release parameters.

Detailed Protocol Steps

1. Preparation & Loading:

  • Dissolve C12-Phe (typically 0.5% - 2.0% w/v) in dilute NaOH or phosphate buffer (pH > 8).

  • Add the drug payload.[1][2] Ensure the drug does not precipitate at alkaline pH.

  • Trigger gelation by adding Glucono-

    
    -lactone (GdL) for slow acidification (homogeneous gel) or HCl for rapid screening.
    
  • Control: Prepare a "Free Drug" control (drug in buffer without gelator) to determine the system's diffusion lag time.

2. The Release Setup (Sink Conditions):

  • Place a defined volume (

    
    , e.g., 0.5 mL) of the hydrogel at the bottom of a vial or a 24-well plate.
    
  • Gently layer the release medium (PBS, pH 7.4, 37°C) on top.[3] The volume of the medium (

    
    ) should be at least 3-5x the gel volume to maintain sink conditions  (concentration < 10% of saturation solubility).
    
  • Note: If the gel is mechanically weak, use a Transwell insert or Franz Cell to prevent gel disruption during sampling.

3. Sampling & Replacement:

  • At predetermined time points (

    
    ), withdraw a sample volume (
    
    
    
    ).
  • Crucial Step: Immediately replace

    
     with fresh, pre-warmed buffer to maintain constant volume and sink conditions.
    
  • Calculate the cumulative release percentage (

    
    ) correcting for the dilution factor:
    
    
    
    

Part 4: Kinetic Modeling

To validate the release mechanism, experimental data must be fitted to mathematical models. For C12-Phe matrices, the Korsmeyer-Peppas model is the most diagnostic.

The Korsmeyer-Peppas Equation


  • 
    : Fraction of drug released at time 
    
    
    
    .
  • 
    : Kinetic constant (incorporating structural and geometric characteristics).
    
  • 
    : Release exponent (indicates the mechanism).
    
Exponent (

)
MechanismPhysical Interpretation for C12-Phe
0.5 Fickian DiffusionDrug diffuses through the water channels between fibers. (Common for stable gels).
0.5 < n < 1.0 Anomalous TransportCombination of diffusion and gel erosion/relaxation.
1.0 Zero-Order (Case II)Constant release rate. Usually implies surface erosion is the rate-limiting step.

Validation Criteria:

  • Linearity: Plot

    
     vs. 
    
    
    
    . A linear fit with
    
    
    validates the model.
  • Comparison: If

    
    , the matrix is stable. If 
    
    
    
    , the supramolecular fibers are likely disassembling (eroding) during release.

References

  • Supramolecular Hydrogels for Drug Delivery

    • Source: National Institutes of Health (NIH) / PubMed Central
    • Relevance: Discusses Fmoc-Phe and similar phenylalanine derivatives, establishing the baseline for self-assembly mechanisms and release profiles.
    • URL:[Link]

  • Phenylalanine-Based Amphiphilic Self-Assembled M

    • Source: National Institutes of Health (NIH) / PubMed Central
    • Relevance: Specifically compares N-lauroyl-L-phenylalanine (C12-Phe) against other derivatives, detailing the "metastable" nature of these hydrogels and their transition to crystals, which impacts long-term drug release.
    • URL:[Link]

  • PLGA Hydrogels for Sustained Delivery (Comparison Standard)

    • Source: National Institutes of Health (NIH) / PubMed Central
    • Relevance: Provides the comparative baseline for PLGA degradation mechanisms (bulk erosion) and acidic byproduct generation, contrasting with the surface erosion of supramolecular gels.
    • URL:[Link]

  • Kinetic Modeling of Drug Release

    • Source: ResearchGate (Journal of M
    • Relevance: foundational text on applying Higuchi and Korsmeyer-Peppas models to hydrogel matrices, essential for the "D
    • URL:[Link]

Sources

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